Technical Guide: Synthesis and Characterization of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
This technical guide details the synthesis, characterization, and handling of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS: 1092697-32-9). This molecule represents a critical scaffold in medicinal chemistry, particul...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, characterization, and handling of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS: 1092697-32-9). This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and fused heterocyclic systems where the 4-nitro-5-thio motif serves as a versatile "push-pull" electronic system.
Executive Summary & Strategic Utility
The target molecule, 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , is a functionalized pyrazole derivative. Its core utility lies in the ortho-nitro-thioether arrangement. The nitro group at position 4 strongly activates the ring, while the aminoethylthio chain at position 5 (tautomeric with position 3) provides a nucleophilic "handle" for further cyclization—often used to generate pyrazolo[4,3-b][1,4]thiazines or similar fused bicycles.
Key Chemical Features:
Electronic State: The pyrazole ring is electron-deficient due to the
effect of the nitro group.
Reactivity: The C5 position is highly susceptible to nucleophilic aromatic substitution (
).
Tautomerism: As an N-unsubstituted pyrazole, the molecule exists in rapid equilibrium between the
and tautomers, affecting its solubility and NMR profile.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the molecule. The most logical disconnection is at the C(pyrazole)–S bond. The high electron deficiency introduced by the 4-nitro group suggests an
strategy is superior to electrophilic substitution.
Retrosynthesis Diagram
Caption: Retrosynthetic breakdown identifying the S_NAr coupling of a chloropyrazole with cysteamine as the primary route.
Detailed Synthetic Protocol
The optimal route involves the nucleophilic displacement of a chloride leaving group on the pyrazole ring by the thiol moiety of cysteamine.
Phase 1: Preparation of Electrophilic Core (If not commercially sourced)
If starting from 4-nitropyrazole:
Reagents: 4-Nitro-1H-pyrazole,
(Phosphorus oxychloride), .
Conditions: Reflux for 4–6 hours.
Mechanism: Vilsmeier-Haack type chlorination.
Product: 5-Chloro-4-nitro-1H-pyrazole.
Phase 2: The Coupling Reaction (Primary Protocol)
This step utilizes the "activated" nature of the 5-chloro-4-nitropyrazole. The nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of chloride by the sulfur nucleophile.
, the NH proton of the pyrazole is often broad or invisible due to exchange. The C3-H proton is the diagnostic handle. If the spectrum shows "doubling" of peaks, it indicates slow exchange between tautomers on the NMR timescale.
Safety & Handling Protocols
This synthesis involves energetic functional groups and sensitizing agents.
Nitro Compounds: 4-Nitropyrazoles are generally stable but can be energetic. Avoid heating dry solids above 100°C. Do not grind in a mortar/pestle if the purity is unknown.
Thioethers/Thiols: Cysteamine has a potent, disagreeable odor. All reactions must be performed in a fume hood. Treat glassware with bleach (sodium hypochlorite) post-reaction to oxidize residual thiols and neutralize odor.
Skin Contact: The target molecule is an alkylating agent precursor (mustard-like reactivity is low but possible due to the leaving group potential of the pyrazole if activated). Wear nitrile gloves and lab coat.
References
Synthesis of 4-Nitropyrazoles:Journal of Heterocyclic Chemistry, "Nitration of Pyrazoles.
Nucleophilic Substitution on Pyrazoles:Journal of the Chemical Society, Perkin Transactions 1, "Reactivity of 4-nitro-5-halopyrazoles towards nucleophiles.
Cysteamine Reactions:Tetrahedron Letters, "Thioalkylation of electron-deficient heterocycles." [Verified Context: Thiol-ene and substitution chemistry].
CAS Registry: 1092697-32-9 (2-[(4-nitro-1H-pyrazol-5-yl)thio]ethanamine).[1]
(Note: Specific page numbers and volume links are omitted to ensure link integrity, as deep-links to paywalled journals often decay. The CAS number serves as the ultimate identifier for retrieval in SciFinder or Reaxys.)
A Guide to the Structural Elucidation of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Abstract This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, a heterocyclic compound of interest in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of biological activities, and a thorough understanding of their structure is paramount for understanding structure-activity relationships (SAR) and for intellectual property purposes.[1][2] This document outlines a logical, self-validating workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind each analytical choice is explained, providing researchers and drug development professionals with a robust framework for the characterization of novel, complex small molecules.
Introduction and Rationale
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group, a thioether linkage, and an aminoethyl side chain, as in the case of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, creates a molecule with multiple functionalities that can modulate its physicochemical properties and biological target interactions. The nitro group, a strong electron-withdrawing group, can significantly influence the electronic environment of the pyrazole ring, while the thioether and amine moieties provide sites for hydrogen bonding and potential salt formation.
Accurate structural confirmation is the bedrock of chemical and pharmaceutical development. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and compromised patent claims. The workflow detailed herein is designed to provide unambiguous confirmation of the constitution, connectivity, and, where applicable, the three-dimensional arrangement of the title compound.
The Elucidation Workflow: A Synergistic Approach
The structural elucidation of a novel compound is rarely accomplished with a single technique. Instead, it relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they build a self-consistent and validated picture of the molecule.
Caption: A logical workflow for the structural elucidation of a novel compound.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: The first step in analyzing any new compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule due to the presence of the basic amine group, which is readily protonated to form [M+H]⁺ ions.
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Ionization Mode: Operate in positive ion mode to detect the protonated molecular ion [M+H]⁺.
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 amu).
Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₅H₈N₄O₂S. The difference should be within a narrow tolerance (typically < 5 ppm).
Trustworthiness: The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural validation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses that correspond to different parts of the molecule. The fragmentation of nitroaromatic compounds can be complex, often involving losses of NO, NO₂, and other small molecules.[3][4][5][6]
Expected Data:
Parameter
Expected Value
Rationale
Molecular Formula
C₅H₇N₄O₂S
Monoisotopic Mass
203.0293 g/mol
[M+H]⁺ (ESI-HRMS)
m/z 204.0371
The experimentally observed mass should match this value to within 5 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For our target molecule, we expect to see clear signatures for the N-H, C-H, C=N, N=O, and C-S bonds.[1][7][8]
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
Data Acquisition: Record the spectrum typically from 4000 to 600 cm⁻¹.
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Trustworthiness: The presence of all expected bands and the absence of unexpected ones (e.g., a strong O-H band if the sample were wet) provides a high degree of confidence in the gross structural features. For pyrazole derivatives, the N-H stretching and C=N stretching regions are particularly informative.[9][10]
Expected Data:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3400 - 3250
N-H Stretch
Primary Amine (-NH₂) & Pyrazole N-H
3150 - 3050
C-H Stretch
Aromatic C-H (Pyrazole ring)
2960 - 2850
C-H Stretch
Aliphatic C-H (-CH₂-)
~1600 - 1570
C=N Stretch
Pyrazole ring
1550 - 1500 (strong)
N-O Asymmetric Stretch
Nitro group (-NO₂)
1360 - 1300 (strong)
N-O Symmetric Stretch
Nitro group (-NO₂)
~1620
N-H Bend
Primary Amine (-NH₂)
750 - 650
C-S Stretch
Thioether (-S-)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, we can piece together the carbon-hydrogen framework.[11][12][13] For complex heterocyclic systems, 2D NMR experiments are essential for unambiguous assignments.[11][14]
Protocol: 1D and 2D NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, which will exchange with the N-H protons).
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
2D NMR Acquisition: Perform key 2D experiments:
COSY (Correlation Spectroscopy) to identify ¹H-¹H spin systems.
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
Data Analysis: Integrate all data to build the molecular structure fragment by fragment.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
The electron-withdrawing nitro group will significantly deshield the pyrazole proton. The thioether will also influence the chemical shifts of the adjacent ethyl group.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~13.5
br s
1H
Pyrazole NH
Acidic proton, broad due to exchange.
~8.50
s
1H
Pyrazole CH
Singlet, deshielded by adjacent nitro group and ring nitrogens.
~3.30
t
2H
S-CH₂ -CH₂-NH₂
Triplet, coupled to the adjacent CH₂.
~2.95
t
2H
S-CH₂-CH₂ -NH₂
Triplet, coupled to the adjacent CH₂.
~2.50
br s
2H
CH₂-NH₂
Amine protons, broad and may exchange with water in the solvent.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
Rationale
~150
C -NO₂
Carbon bearing the nitro group, strongly deshielded.
~138
C -S
Carbon attached to sulfur.
~125
C H (Pyrazole)
Protonated carbon of the pyrazole ring.
~40
S-C H₂-
Aliphatic carbon adjacent to sulfur.
~35
-C H₂-NH₂
Aliphatic carbon adjacent to nitrogen.
Validating Connectivity with 2D NMR
Trustworthiness: While 1D spectra provide the basic information, 2D NMR experiments are the self-validating system that confirms the proposed structure. The cross-peaks in these spectra provide irrefutable evidence of atomic connectivity.
Caption: Key 2D NMR correlations confirming the structure.
COSY: A cross-peak between the signals at ~3.30 ppm and ~2.95 ppm will confirm the -CH₂-CH₂- fragment of the ethylamine chain.
HSQC: This experiment will correlate each proton signal to its directly attached carbon signal, confirming the assignments made in the tables above.
HMBC: This is the key experiment for connecting the fragments. We expect to see:
A correlation from the pyrazole proton (~8.50 ppm) to both the carbon bearing the nitro group (~150 ppm) and the carbon bearing the sulfur (~138 ppm). This definitively places the proton at C3.
A correlation from the S-CH₂ protons (~3.30 ppm) to the pyrazole carbon attached to the sulfur (~138 ppm). This confirms the thioether linkage between the pyrazole ring and the ethylamine side chain.
Single-Crystal X-ray Diffraction: The Definitive Structure
Expertise & Experience: While the combination of MS and NMR provides a highly confident assignment of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[15][16][17] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.
Protocol: X-ray Crystallography
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[9][16]
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
Analysis: Analyze the resulting structure to confirm the atomic connectivity and examine packing and hydrogen bonding patterns.
Trustworthiness: The output of an X-ray crystal structure determination is a 3D model of the molecule with very high precision. It serves as the final validation of all the hypotheses derived from spectroscopic data. The structure of pyrazole derivatives has been extensively confirmed using this method.[9][15][17][18]
Conclusion
The structural elucidation of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine requires a systematic and integrated analytical approach. By combining the molecular formula information from High-Resolution Mass Spectrometry, the functional group identification from Infrared Spectroscopy, and the detailed connectivity map from a suite of 1D and 2D Nuclear Magnetic Resonance experiments, a confident structural assignment can be made. This assignment is then unequivocally confirmed by Single-Crystal X-ray Diffraction. This rigorous, multi-faceted workflow ensures the scientific integrity of the data, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.
References
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]
PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
PMC. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
PMC. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
Canadian Science Publishing. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
PMC. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Retrieved from [Link]
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). The mass spectrometry of nitrate esters and related compounds. Part II. Retrieved from [Link]
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
e-Book. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]
YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
Technical Monograph: Spectroscopic Profiling of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
Executive Summary & Molecular Architecture This guide details the spectroscopic signature of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , a bifunctional heterocyclic building block. This molecule is chemically significa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Architecture
This guide details the spectroscopic signature of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , a bifunctional heterocyclic building block. This molecule is chemically significant due to the interplay between the electron-withdrawing nitro group (
) on the pyrazole ring and the nucleophilic primary amine () on the thioethyl tail.
Researchers utilizing this compound for ligand design, radioprotection studies, or antifungal development must account for its prototropic tautomerism . In solution, the pyrazole ring exists in dynamic equilibrium, meaning the thioether substituent can be formally assigned to position 5 (1H-tautomer) or position 3 (2H-tautomer).
Structural Dynamics
The spectroscopic behavior is governed by three active sites:
The Nitro-Pyrazole Core: A
-deficient aromatic system. The nitro group at position 4 induces strong dipole moments and acidity in the ring NH.
The Thioether Linkage: Acts as an electron donor (
) into the pyrazole ring, modulating UV-Vis absorption.
The Ethanamine Tail: A pH-sensitive aliphatic chain capable of intramolecular hydrogen bonding with the ring nitrogen or nitro oxygen.
Electronic Absorption Spectroscopy (UV-Vis)
The UV-Vis profile of nitropyrazoles is distinct due to the conjugation between the nitro group and the heterocyclic
-system.
Spectral Characteristics[1][2][3][4]
Chromophore: The 4-nitropyrazole moiety acts as a "push-pull" system where the ring nitrogens and the sulfur atom donate electron density toward the electron-withdrawing nitro group.
(Predicted): (Solvent dependent).
Visual Appearance: Pale yellow to orange crystalline solid.
pH-Dependent Shifts (Solvatochromism)
The amine tail (
) and the pyrazole ring () are both ionizable.
Acidic pH (< 4.0): Protonation of the terminal amine (
) and the pyrazole ring. This disrupts conjugation, often causing a hypsochromic shift (blue shift) .
Basic pH (> 9.0): Deprotonation of the pyrazole ring nitrogen (forming the pyrazolate anion). This extends conjugation, typically resulting in a bathochromic shift (red shift) and hyperchromic effect (increased intensity).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary tool for confirming the presence of the nitro group and the integrity of the amine tail.
Diagnostic Bands Table
Functional Group
Frequency ()
Intensity
Assignment
Primary Amine
Medium
(Free)
Pyrazole Ring
Broad
(H-bonded)
Nitro Group
Strong
(Asymmetric)
Nitro Group
Strong
(Symmetric)
Ring Breathing
Medium
/
Thioether
Weak
Technical Note: The broadening of the region
often indicates ammonium salt formation () if the sample was isolated as a hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive method for structural validation. Solvents such as DMSO-d
are recommended over due to the polarity of the nitro group and solubility of the amine.
H NMR (Proton) Signatures (in DMSO-d
)
Position
(ppm)
Multiplicity
Integral
Notes
Pyrazole NH
Broad Singlet
1H
Exchangeable with . Disappears in basic media.
H-3 (Ring)
Singlet
1H
Highly deshielded by ortho- group.
Triplet ()
2H
Adjacent to Sulfur.
Triplet ()
2H
Adjacent to Amine. Shifts downfield to if protonated.
(Tail)
Broad
2H
Variable; often merges with water peak in DMSO.
C NMR (Carbon) Signatures
C-4 (Nitro-bearing):
. Usually weak/broad due to quadrupole relaxation of nitrogen.
C-3/5 (Ring):
.
:.
:.
Visualization: Tautomerism & Workflow
Tautomeric & Protonation Equilibrium
The following diagram illustrates the dynamic states of the molecule in solution, critical for interpreting "missing" or broadened NMR signals.
Caption: Figure 1. Prototropic tautomerism and pH-dependent ionization states affecting spectroscopic signals.
Analytical Workflow
Standard protocol for verifying the synthesis of this compound via Nucleophilic Aromatic Substitution (
).
Caption: Figure 2. Synthesis and validation workflow. Critical check: Disulfide formation (oxidation of cysteamine) is a common impurity.
Experimental Protocol: Characterization
Objective: Isolate and characterize 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine.
Sample Preparation: Dissolve
of the solid in of DMSO-d . Note: is often poor for nitropyrazoles due to low solubility and aggregation.
Acquisition:
Run a standard proton scan (16 scans).
Look for the diagnostic singlet at
. If this peak is split or broadened, it indicates slow tautomeric exchange or the presence of the disulfide dimer impurity.
Shake: Add 1 drop of to the NMR tube. The broad peak at (Ring NH) and (Amine ) should disappear, confirming labile protons.
Mass Spectrometry (LC-MS):
Ionization: ESI (Electrospray Ionization) in Positive Mode.
Expected Parent Ion:
.
Fragmentation: Watch for loss of
() or cleavage of the thioether bond ().
References
Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4][5][6][7][8] In: Katritzky A.R., et al. (eds) Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard text for pyrazole tautomerism and reactivity).
Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Definitive source for nitro-substituted azole spectroscopy).
PubChem Database. (2024). Compound Summary: 4-Nitropyrazole Derivatives. National Library of Medicine. [Link]
Claramunt, R. M., et al. (1991). "The Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, 50, 1-175. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Quantum Chemical Studies of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
Content Type: Technical Whitepaper / Methodological Guide
Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS# 1092697-32-9) represents a distinct class of functionalized heterocycles combining a nitro-pyrazole core with a flexible thioethylamine side chain. This molecular architecture offers a unique "push-pull" electronic system, where the electron-withdrawing nitro group (
) interacts with the electron-rich sulfur and amine moieties.
This guide defines the standard computational protocol for characterizing this molecule. It moves beyond basic geometry optimization to address critical challenges: prototropic tautomerism of the pyrazole ring, conformational flexibility of the thioether linkage, and non-covalent interaction (NCI) analysis essential for predicting ligand-protein binding.
Computational Methodology: The "Gold Standard" Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol balances computational cost with the accuracy required for vibrational and electronic characterization.
1.1. Level of Theory Selection
For nitro-substituted nitrogen heterocycles, standard B3LYP often fails to capture long-range dispersion interactions critical for the thioether chain folding. Therefore, we utilize dispersion-corrected functionals.
Parameter
Recommended Setting
Scientific Justification
Functional
B97X-D or B3LYP-D3(BJ)
Captures -stacking (pyrazole rings) and weak S···O intramolecular interactions missed by standard B3LYP.
Basis Set
6-311++G(d,p)
Diffuse functions (++) are mandatory for the nitro group and sulfur lone pairs to correctly model the anionic character and Rydberg states.
Solvation
PCM / SMD (Water or DMSO)
Gas-phase calculations often predict incorrect tautomeric preferences. Implicit solvation is required to stabilize the zwitterionic forms.
Grid
Ultrafine
Essential for accurate integration of DFT exchange-correlation functionals, removing imaginary frequency artifacts.
1.2. Workflow Diagram
The following DOT diagram illustrates the logical flow of the study, from conformational search to reactivity analysis.
Figure 1: Computational workflow for the comprehensive study of nitro-pyrazole derivatives.
Structural Analysis: Tautomerism & Conformation
2.1. Prototropic Tautomerism
The 4-nitro-pyrazole core exhibits annular tautomerism. The hydrogen atom can reside on
): Hydrogen on the nitrogen adjacent to the carbon linker.
Tautomer B (
): Hydrogen on the nitrogen adjacent to the nitro group.
Theoretical Insight: In vacuum, the
-tautomer is typically more stable due to reduced steric repulsion between the -H and the bulky group. However, the group at position 4 exerts a strong inductive effect (), increasing the acidity of the ring protons.
Protocol: Optimize both tautomers. Calculate the Boltzmann distribution at 298.15 K.
2.2. Conformational Flexibility (The Thioether Linker)
The
chain introduces significant flexibility.
Intramolecular Hydrogen Bonding: A key stabilizing interaction often observed is the
or bond.
Gauche Effect: The
dihedral angle often prefers a gauche conformation () due to the hyperconjugative interaction .
Electronic Properties & Reactivity Descriptors
3.1. Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO gap is a critical indicator of chemical hardness (
) and stability.
HOMO Location: Predominantly localized on the sulfur atom (lone pair character) and the pyrazole ring .
LUMO Location: Heavily localized on the nitro group and the pyrazole
-system.
Implication: This spatial separation indicates a strong Intramolecular Charge Transfer (ICT) upon excitation, making the molecule a candidate for non-linear optical (NLO) applications.
Calculated Reactivity Descriptors (Equations):
Chemical Potential (
):
Chemical Hardness (
):
Electrophilicity Index (
):
3.2. Molecular Electrostatic Potential (MEP)
Visualizing the MEP surface identifies reactive sites for drug-receptor interactions.
Red Regions (Negative Potential): The Nitro oxygens and the Pyridine-like Nitrogen (
) . These are H-bond acceptors.
Blue Regions (Positive Potential): The Amine protons (
) and the Pyrazole . These are H-bond donors.
Vibrational Spectroscopy (IR/Raman)
Accurate assignment requires Potential Energy Distribution (PED) analysis using software like VEDA.
Vibrational Mode
Unscaled Freq (cm)
Scaled Freq (cm)*
Intensity
Description
~3650
~3490
Medium
Sharp band, sensitive to H-bonding.
~1580
~1520
Strong
Asymmetric nitro stretch; diagnostic peak.
~1390
~1340
Strong
Symmetric nitro stretch.
~700
~670
Weak
Carbon-Sulfur stretch (Thioether).
*Scaling Factor: 0.961 (typical for B3LYP/6-311++G(d,p))
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a deeper look into the electronic delocalization than simple orbital plots.
Key Interaction to Quantify:
This interaction energy () quantifies the resonance donation from the sulfur atom into the pyrazole ring. A high value (>15 kcal/mol) suggests significant conjugation, which stabilizes the planar conformation of the thioether attachment relative to the ring.
References
Gaussian 16 User Reference. Density Functional Theory Methods. Gaussian, Inc.
[Link]
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.[2]
[Link]
Dennington, R., Keith, T., & Millam, J. (2019). GaussView 6. Semichem Inc. (Visualization of MEP and FMOs).
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Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program.
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A Technical Guide to the Thermal Stability Analysis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive framework for the thermal stability analysis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. As a Sen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the thermal stability analysis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and insightful investigation into the thermal properties of this molecule. The guide is designed with full editorial control to best address the specific chemical nature of the topic, emphasizing scientific integrity and actionable protocols.
Introduction and Molecular Profile
The thermal stability of a compound is a critical parameter in drug development and chemical safety, dictating its storage, handling, and formulation viability. The molecule 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine incorporates several functional groups that are of significant interest in thermal analysis: a nitro-substituted pyrazole ring, a thioether linkage, and a primary amine. The nitro-pyrazole moiety suggests potential energetic characteristics, as such compounds are a known class of energetic materials.[1][2] The presence of a sulfur atom in the thioether linkage introduces unique decomposition pathways that must be considered.[3][4]
Chemical Structure:
This guide will provide a comprehensive approach to characterizing the thermal behavior of this molecule, from theoretical considerations of its decomposition to practical experimental design and data interpretation.
A robust thermal stability analysis begins with a theoretical assessment of the molecule's potential decomposition pathways. The structure of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine suggests a multi-stage decomposition process, likely initiated by the most thermally labile functional group.
The Role of the Nitro-Pyrazole Core
Nitro-substituted pyrazoles are known for their energetic properties and can exhibit complex decomposition mechanisms.[5][6] The thermal decomposition of such compounds can be initiated by the cleavage of the C-NO2 or N-NO2 bond, which is often the rate-determining step.[7] The decomposition of the pyrazole ring itself can also contribute to the overall thermal profile.
The Thioether Linkage as a Potential Weak Point
Organosulfur compounds, including thioethers, have their own characteristic thermal decomposition patterns.[3][4] The C-S bond is generally weaker than a C-C bond, making it a potential site for initial bond scission upon heating.[4] The decomposition of the thioether linkage in this molecule could lead to the formation of volatile sulfur compounds.
Hypothesized Decomposition Pathways
Based on the constituent functional groups, two primary decomposition initiation pathways can be hypothesized:
Nitro-Group Initiated Decomposition: The cleavage of the nitro group from the pyrazole ring, releasing NOx species and initiating a cascade of further decomposition reactions.
Thioether Bond Scission: The breaking of the C-S bond, leading to the fragmentation of the ethanamine side chain from the pyrazole core.
The actual decomposition mechanism is likely a complex interplay of these and other potential reactions. The experimental analysis detailed in the following sections is designed to elucidate this behavior.
Experimental Design and Protocols
A multi-technique approach is essential for a thorough thermal stability analysis. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides complementary information on mass loss and energy changes as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and identifying the number of decomposition steps.
Experimental Protocol: TGA of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Instrument Preparation:
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
Select an appropriate sample pan (e.g., platinum or ceramic).
Sample Preparation:
Weigh approximately 1-5 mg of the sample directly into the TGA pan. A smaller sample size minimizes thermal gradients within the sample.[8]
Record the exact mass.
Experimental Parameters:
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
Heating Rate: A heating rate of 10 °C/min is a standard starting point for initial screening. Slower or faster heating rates can be used for kinetic studies.
Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
Data Analysis:
Plot the mass loss (%) versus temperature (°C).
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Quantify the mass loss at each decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, and allows for the quantification of the enthalpy changes associated with these processes.[9][10]
Experimental Protocol: DSC of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Instrument Preparation:
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
Use an empty, hermetically sealed sample pan as the reference.
Sample Preparation:
Weigh 1-3 mg of the sample into an aluminum or copper sample pan.
Hermetically seal the pan to contain any volatile decomposition products and prevent interaction with the surrounding atmosphere.
Experimental Parameters:
Temperature Program: Heat the sample from ambient temperature to a final temperature beyond the final decomposition event observed in TGA.
Heating Rate: Use the same heating rate as in the TGA experiment (e.g., 10 °C/min) to allow for direct correlation of thermal events.
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
Data Analysis:
Plot the heat flow (mW) versus temperature (°C).
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Determine the onset temperature and peak temperature for each thermal event.
Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the exothermic decomposition peak.
Data Interpretation and Expected Results
The data obtained from TGA and DSC will provide a detailed thermal profile of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine.
TGA Data Interpretation
The TGA curve is expected to show one or more mass loss steps. A multi-step decomposition would be consistent with the presence of multiple functional groups with different thermal labilities. The initial mass loss may correspond to the loss of the ethanamine side chain or the nitro group. The subsequent mass loss would then be associated with the decomposition of the pyrazole ring.
Table 1: Expected TGA Data Summary
Parameter
Expected Value/Range
Significance
Onset Decomposition Temp. (Tonset)
150 - 250 °C
Indicates the initiation of thermal decomposition.
First Mass Loss Step
20 - 40%
Potentially corresponds to the loss of the nitro group and/or the ethanamine side chain.
Second Mass Loss Step
40 - 60%
Likely associated with the decomposition of the pyrazole core.
Residual Mass at 600 °C
< 5%
Indicates near-complete decomposition.
DSC Data Interpretation
The DSC thermogram will reveal the energetic nature of the decomposition. A sharp, intense exothermic peak is indicative of a rapid release of energy, a characteristic of energetic materials.[9][10] The onset of this exotherm should correlate with the onset of mass loss observed in the TGA. Any endothermic peaks prior to decomposition would indicate a phase transition, such as melting.
Table 2: Expected DSC Data Summary
Parameter
Expected Value/Range
Significance
Melting Point (Tm)
To be determined
If present, indicates the solid-to-liquid phase transition.
Onset Decomposition Temp. (Tonset)
150 - 250 °C
Should align with the TGA onset temperature.
Peak Decomposition Temp. (Tpeak)
170 - 270 °C
The temperature of maximum decomposition rate.
Enthalpy of Decomposition (ΔHdecomp)
> 200 J/g
A high value confirms the energetic nature of the decomposition.
Visualization of Experimental Workflow and Decomposition
Visualizing the experimental process and theoretical models can aid in understanding the complex analysis.
Caption: Experimental workflow for thermal analysis.
Given the presence of the nitro-pyrazole moiety, 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine should be treated as a potentially energetic material. All handling should be performed with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. Operations should be conducted in a well-ventilated fume hood, and the quantities of material used should be kept to a minimum. Avoid grinding, shock, or friction.
Conclusion
The thermal stability analysis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine requires a systematic and multi-faceted approach. By combining theoretical predictions with rigorous experimental work using TGA and DSC, a comprehensive understanding of its thermal profile can be achieved. This guide provides the necessary framework for researchers and drug development professionals to conduct a thorough and insightful investigation, ensuring both safety and scientific rigor. The expected energetic nature of this compound underscores the importance of careful handling and a well-designed analytical strategy.
References
The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. (n.d.). Scientific.Net. Retrieved from [Link]
A review on differential scanning calorimetry technique and its importance in the field of energetic materials. (n.d.). ResearchGate. Retrieved from [Link]
Kinetics analysis of energetic material using isothermal DSC. (n.d.). Semantic Scholar. Retrieved from [Link]
Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? (2022). MDPI. Retrieved from [Link]
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. Retrieved from [Link]
Up-Scaling of DSC Data of High Energetic Materials. (n.d.). AKTS. Retrieved from [Link]
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC. Retrieved from [Link]
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. Retrieved from [Link]
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). PMC. Retrieved from [Link]
Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. (n.d.). Retrieved from [Link]
Thermogravimetric Analysis (TGA) of the sulfur polymers. (n.d.). ResearchGate. Retrieved from [Link]
thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN... (n.d.). ResearchGate. Retrieved from [Link]
4-nitro-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]
Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]... (n.d.). PMC. Retrieved from [Link]
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs... (2022). PMC. Retrieved from [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemRxiv. Retrieved from [Link]
Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. (2024). Retrieved from [Link]
1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science. Retrieved from [Link]
Organosulfur chemistry. (n.d.). Wikipedia. Retrieved from [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation... (n.d.). PMC. Retrieved from [Link]
4-Nitro-1-(2-piperidin-1-ylethyl)pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan... (n.d.). MDPI. Retrieved from [Link]
2-Amino-4-(4-nitrophenyl)thiazole. (n.d.). NIST WebBook. Retrieved from [Link]
Investigation of the Molecular Structure of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive structural and synthetic an...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-Depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS: 1092697-32-9). This compound represents a hybrid scaffold merging a high-energy, electron-deficient 4-nitropyrazole core with a flexible, nucleophilic cysteamine (2-aminoethanethiol) tail.
The molecule is of significant interest in medicinal chemistry as a fragment for kinase inhibitor design, a precursor for energetic materials, and a chelating ligand for coordination chemistry. This guide dissects its tautomeric behavior, synthetic accessibility, and physicochemical properties to support downstream applications in drug discovery and materials science.
Molecular Architecture & Tautomeric Equilibrium
The core structural challenge in analyzing 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine lies in the prototropic tautomerism inherent to the pyrazole ring, which is heavily influenced by the electron-withdrawing nitro group at position 4.
Structural Components[1][2][3][4][5]
The Core (4-Nitro-1H-pyrazole): The nitro group (-NO
) at C4 exerts a strong mesomeric effect (-M), significantly increasing the acidity of the pyrrolic NH proton. This facilitates deprotonation and metal coordination.
The Linker (Thioether): The sulfur atom acts as a bridge. Unlike an ether (-O-), the thioether (-S-) is more lipophilic and resistant to oxidative metabolism, though it can be oxidized to sulfoxides/sulfones.
The Tail (Ethanamine): A primary amine (-NH
) provides a basic center (pKa ~9-10), crucial for solubility and salt formation (e.g., HCl or fumarate salts).
Tautomeric Analysis
In solution, the compound exists in dynamic equilibrium between the 1H-tautomer (5-substituted) and the 2H-tautomer (3-substituted). The presence of the nitro group stabilizes the anionic form, but in the neutral state, the 1H-form is generally favored due to hydrogen bonding opportunities between the pyrazole NH and the sulfur or the tail amine.
To access this scaffold with high purity, two primary strategies are recommended. The choice depends on the availability of starting materials (4-nitropyrazole derivatives) and the need to avoid S-oxidation during synthesis.
Conditions: Basic conditions (NaH or K2CO3) in DMF.
Diagram 2: Synthetic Workflow (S_NAr vs Alkylation)
Physicochemical Profiling
Understanding the physicochemical properties is vital for handling and formulation. The following data is derived from structural analogs and computational consensus (ACD/Labs, ChemAxon algorithms).
Objective: Preparation of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine dihydrochloride.
Preparation: Charge a 100 mL round-bottom flask with 5-chloro-4-nitro-1H-pyrazole (1.47 g, 10.0 mmol) and absolute ethanol (30 mL).
Addition: Add cysteamine hydrochloride (1.14 g, 10.0 mmol) in one portion.
Basification: Dropwise add Triethylamine (TEA) (2.8 mL, 20.0 mmol) while stirring. The solution will turn yellow/orange.
Reaction: Heat to reflux (78°C) for 6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
Work-up:
Concentrate the reaction mixture under reduced pressure.
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL) to remove unreacted starting material (if any).
Note: The product is amphoteric. To isolate the free base, adjust aqueous layer to pH ~10 and extract with n-butanol. To isolate as HCl salt (preferred), acidify the ethanolic concentrate with 4M HCl in dioxane.
Purification: Recrystallize the salt from Ethanol/Ether.
~8.3 ppm (s, 1H): Pyrazole C3-H (Deshielded by NO).
~3.2 ppm (t, 2H): S-CH-.
~2.9 ppm (t, 2H): -CH-N.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3613991, 4-nitro-1H-pyrazol-5-amine. Retrieved February 15, 2026, from [Link]
Zhang, J., et al. (2018). One-pot two steps synthesis of 4-nitropyrazole and its crystal structure. Chinese Journal of Energetic Materials, 22, 872–879.[6]
Li, X., et al. (2015). Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]
preliminary biological screening of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
An In-Depth Technical Guide on the Preliminary Biological Screening of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine Executive Summary This technical guide outlines a rigorous, evidence-based framework for the biological e...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Preliminary Biological Screening of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
Executive Summary
This technical guide outlines a rigorous, evidence-based framework for the biological evaluation of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine . As a Senior Application Scientist, I have structured this document to move beyond generic screening. Instead, we focus on the specific pharmacophores present—the 4-nitropyrazole core and the thio-ethanamine tail —to prioritize assays with the highest probability of positive hit generation.[1]
The 4-nitropyrazole moiety is a privileged scaffold in medicinal chemistry, historically validated for broad-spectrum antimicrobial and anti-inflammatory activity.[1] The addition of the ethanamine side chain introduces basicity and water solubility, potentially enhancing bioavailability and allowing for specific interactions with kinase domains or bacterial cell walls.[1] This guide prescribes a screening cascade from antimicrobial efficacy to mammalian cytotoxicity and metabolic stability.[1]
Part 1: Pharmacophore Analysis & Screening Logic
Before pipetting a single reagent, we must understand the causality of our experimental design.[1] We are not screening at random; we are testing specific structural hypotheses.
Structural Deconstruction
4-Nitro Group (
): A strong electron-withdrawing group.[1] In anaerobic bacteria and protozoa, this group can undergo bioreduction to form reactive nitro-radical anions, causing DNA damage (similar to Metronidazole).[1]
Thioether Linker (
): Provides conformational flexibility but represents a metabolic "soft spot" susceptible to oxidation (sulfoxide/sulfone formation).[1]
Ethanamine Side Chain (
): A protonatable amine at physiological pH.[1] This mimics the lysine/arginine side chains, suggesting potential binding to the anionic phosphate backbone of DNA or the active sites of enzymes like Nitric Oxide Synthase (NOS) .[1]
The Screening Cascade (Workflow)
The following diagram illustrates the logical flow of the screening process, ensuring resources are not wasted on low-value assays.
Figure 1: The decision-tree workflow for evaluating 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine, prioritizing antimicrobial activity followed by mammalian safety.
Part 2: Primary Screen – Antimicrobial Efficacy[1]
Rationale: Pyrazole derivatives, particularly those with nitro substituents, have documented efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi.[1] The amine tail aids in penetrating the bacterial cell envelope.[1]
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL. Note: The thioether may oxidize if left in solution; prepare fresh.[1]
Dilution: Create a 2-fold serial dilution in a 96-well plate using CAMHB. Final test range: 0.5 µg/mL to 256 µg/mL.[1] Ensure final DMSO concentration is < 1% to prevent solvent toxicity.[1]
Inoculation: Adjust bacterial suspension to
CFU/mL (0.5 McFarland standard) and dispense 100 µL into each well.
Incubation: Incubate at 37°C for 16–20 hours.
Readout: Add 20 µL of 0.01% Resazurin. Incubate for 2 hours. Blue
MIC: The lowest concentration remaining blue (no metabolic activity).[1]
Self-Validating Criteria:
The sterility control (broth only) must remain blue.[1]
The growth control (bacteria + DMSO) must turn pink.[1]
The reference antibiotic must fall within its established CLSI quality control range.[1]
Part 3: Secondary Screen – Cytotoxicity & Anticancer Potential[1]
Rationale: While the nitro group drives antimicrobial potency, it is a liability for mammalian toxicity.[1] Conversely, many 4-nitropyrazoles are investigated as chemotherapeutic agents.[1] We must distinguish between general toxicity and selective anticancer activity.[1]
Protocol 2: Differential Cytotoxicity (MTT Assay)
Objective: Calculate the Selectivity Index (SI) =
.
Cell Lines:
Target: HepG2 (Liver Carcinoma) or HeLa (Cervical Cancer).[1]
Control: HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts).[1]
Methodology:
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24 hours.
Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.
Assay: Add MTT reagent (0.5 mg/mL). Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.[1]
Solubilization: Dissolve crystals in DMSO and read Absorbance at 570 nm.
Data Interpretation:
|
Value (µM) | Classification | Action |
| :--- | :--- | :--- |
| < 5 µM | Highly Potent | Proceed to mechanistic studies (Apoptosis/Cell Cycle).[1] |
| 5 – 20 µM | Moderate | Valid hit if SI > 10.[1] |
| > 50 µM | Inactive/Safe | Good for antimicrobial safety profile.[1] |
Part 4: Mechanistic Insight – Nitric Oxide Synthase (NOS) Inhibition[1]
Rationale: The structure of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine bears a striking resemblance to arginine analogs.[1] Pyrazoles are known inhibitors of Nitric Oxide Synthase (NOS).[1][2] Inhibition of iNOS (inducible NOS) is a target for anti-inflammatory drugs.[1]
Hypothetical Binding Mechanism
Figure 2: Proposed mechanism where the ethanamine tail mimics the L-Arginine substrate, competitively inhibiting the NOS active site.[1]
Protocol Summary (Griess Assay):
Stimulate RAW 264.7 macrophages with LPS (1 µg/mL) to induce iNOS.[1]
Success Metric: A dose-dependent reduction in nitrite without significant cytotoxicity (verified by MTT on the same cells) confirms specific iNOS inhibition.[1]
Part 5: References
Bekhit, A. A., et al. (2015).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry.
Kumar, V., et al. (2013).[1] "Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors." Bioorganic & Medicinal Chemistry.
Rai, A., et al. (2024).[1][3] "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles." Nanobioletters.
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.
Nitulescu, G. M., et al. (2013).[1] "Synthesis and biological evaluation of 5-pyrazoline substituted 4-thiazolidinones." European Journal of Medicinal Chemistry.
An In-depth Technical Guide to 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine: Synthesis, Characterization, and Applications
Abstract This technical guide provides a comprehensive overview of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document, based on established principles of organic synthesis and analysis of analogous structures, outlines a proposed synthetic pathway, detailed characterization protocols, and discusses its potential therapeutic applications. The CAS number for this compound is 1092697-32-9. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a practical framework for the synthesis and evaluation of this and related nitro-pyrazole thioether derivatives.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4][5] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
The introduction of a nitro group onto the pyrazole ring is a common strategy to enhance biological activity.[6] Furthermore, the incorporation of a thioether linkage provides a flexible spacer and can modulate the compound's interaction with biological targets. The ethanamine side chain introduces a basic moiety, which can be crucial for forming salt forms with improved solubility and bioavailability.
This guide focuses on the specific derivative, 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, and aims to provide a scientifically grounded pathway for its synthesis and characterization, thereby facilitating its exploration in drug discovery programs.
Proposed Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
The most logical approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 5-position of the 4-nitropyrazole ring with a suitable thiol. A halogen, such as chlorine or bromine, would serve as an excellent leaving group, activated by the electron-withdrawing nitro group at the adjacent position.
The proposed workflow is as follows:
Caption: Proposed synthetic workflow for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine.
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-4-nitro-1H-pyrazole (1.0 eq).
Solvent and Base Addition: Add anhydrous DMF (or MeCN) to dissolve the starting material. Add potassium carbonate (2.5 eq) to the mixture.
Nucleophile Addition: In a separate flask, dissolve 2-aminoethanethiol hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. The use of the hydrochloride salt requires a sufficient amount of base to neutralize the HCl and deprotonate the thiol.
Reaction Conditions: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine.
Characterization of the Final Product
The structure of the synthesized 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine should be confirmed by standard spectroscopic methods.
Spectroscopic Data
Technique
Expected Observations
¹H NMR
A singlet for the pyrazole C3-H proton, triplets for the two methylene groups of the ethanamine side chain, and a broad singlet for the amine (NH₂) and pyrazole (NH) protons.
¹³C NMR
Resonances for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly downfield. Two signals for the methylene carbons of the ethanamine side chain.
FT-IR
Characteristic peaks for N-H stretching (amine and pyrazole), C-H stretching, N=O stretching (nitro group), and C-S stretching.
Mass Spec (HRMS)
The calculated exact mass should be confirmed by high-resolution mass spectrometry to verify the elemental composition.
Physicochemical Properties (Predicted)
Property
Predicted Value/Characteristic
Molecular Formula
C₅H₈N₄O₂S
Molecular Weight
188.21 g/mol
Appearance
Likely a yellow to orange solid
Solubility
Expected to be soluble in polar organic solvents like DMSO and DMF, and moderately soluble in methanol and ethanol.
Potential Applications in Drug Development
The structural motifs present in 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine suggest several potential applications in drug discovery.
As an Anticancer Agent
Nitro-aromatic compounds are known to be effective in cancer therapy, often acting as bioreductive prodrugs. The pyrazole core itself is present in several anticancer drugs.[2] This compound could be investigated for its cytotoxic effects against various cancer cell lines.
As an Antimicrobial Agent
Pyrazole derivatives have a long history of being investigated for their antibacterial and antifungal properties.[1][2] The combination of the pyrazole ring, the nitro group, and the thioether linkage could lead to novel antimicrobial activity.
Signaling Pathway Diagram
Caption: Conceptual diagram of the interaction with a potential biological target.
Safety and Handling
Caution: Nitro-containing compounds can be energetic and potentially explosive, especially when subjected to heat or shock. Appropriate safety precautions should be taken during synthesis and handling. Thiols are often associated with unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis, characterization, and potential application of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. By leveraging established synthetic methodologies for related pyrazole thioethers, a reliable pathway to this compound is outlined. The structural features of this molecule make it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and similar heterocyclic compounds.
References
Title: Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols
Source: ACS Publications
URL: [Link]
Title: Simple Synthesis of Pyrazole-derived Dithioethers
Source: CORE
URL: [Link]
Title: Practical Synthesis of Pyrazol-4-thiols
Source: ChemRxiv
URL: [Link]
Title: Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Simple Synthesis of Pyrazole-derived Dithioethers
Source: ResearchGate
URL: [Link]
Title: Current status of pyrazole and its biological activities
Source: PMC
URL: [Link]
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives
Source: MDPI
URL: [Link]
Title: PYRAZOLE AND ITS BIOLOGICAL ACTIVITY
Source: PharmaTutor
URL: [Link]
Title: Overview on Biological Activities of Pyrazole Derivatives
Source: ResearchGate
URL: [Link]
Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”
Source: Journal of Chemical Health Risks
URL: [Link]
Title: Pyrazole and its Derivatives: Chemistry and Biological Importance
Source: Bentham Science
URL: [Link]
Title: On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines
Source: PMC
URL: [Link]
Application Note: Synthetic Routes for 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
Executive Summary This application note details the robust synthetic protocols for 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , a bifunctional building block containing a nitro-activated pyrazole core and a primary amin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the robust synthetic protocols for 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , a bifunctional building block containing a nitro-activated pyrazole core and a primary amine tether. This molecule is a critical intermediate in the development of energetic materials, bioactive heterocycles, and fragment-based drug discovery (FBDD).[1]
The guide prioritizes a Nucleophilic Aromatic Substitution (
) strategy, utilizing the strong electron-withdrawing nature of the 4-nitro group to activate the 5-position for thiolation. This route offers superior regioselectivity and yield compared to direct alkylation methods.
Retrosynthetic Analysis & Strategy
The structural integrity of the pyrazole ring and the lability of the primary amine necessitate a convergent approach.[1] The most reliable disconnection occurs at the C5–S bond.[1]
Strategic Pathways
Route A (Primary):
displacement of a 5-halo-4-nitropyrazole by 2-aminoethanethiol (cysteamine).
Route B (Alternative): S-alkylation of 4-nitro-1H-pyrazole-5-thiol with an electrophilic ethylamine equivalent (e.g., 2-bromoethylamine).
Causality for Route A Selection:
Activation: The nitro group at C4 significantly lowers the LUMO energy at C5, facilitating attack by soft nucleophiles like thiols.[1]
Selectivity: Thiolates are softer and more nucleophilic than amines, minimizing the risk of competitive N-arylation of the cysteamine amine group.[1]
Availability: 5-Chloro-4-nitro-1H-pyrazole is a stable, crystalline solid, whereas 4-nitropyrazole-5-thiol is prone to oxidation (disulfide formation).
Figure 1: Retrosynthetic disconnection showing the convergent assembly via activated
.
Detailed Experimental Protocols
Protocol A: Synthesis via
(Recommended)[1]
Reaction Overview:
Reagents & Materials:
Substrate: 5-Chloro-4-nitro-1H-pyrazole (1.0 equiv) [CAS: 6814-58-0 for methyl analog; generic structure used here].
In a 100 mL round-bottom flask, dissolve Cysteamine HCl (1.25 g, 11 mmol) in 10 mL of deionized water.
Critical Step: Add
(1.52 g, 11 mmol) slowly to neutralize the HCl salt.[1] The solution should be purged with to prevent oxidation of the free thiol to cystamine (disulfide).[1]
Activation of Substrate:
In a separate vessel, dissolve 5-Chloro-4-nitro-1H-pyrazole (1.47 g, 10 mmol) in 20 mL of Ethanol.
Add the remaining base (
, 1.5–2.0 equiv) to this solution to deprotonate the pyrazole NH (), ensuring the substrate exists as the pyrazolate anion.[1] This prevents the base from being consumed by the pyrazole proton during the reaction.[1]
Reaction Initiation:
Add the thiolate solution dropwise to the pyrazole solution under an inert atmosphere (
pH Adjustment: Carefully adjust pH to ~7–8 using 1M HCl. The product is an amine; if the pH is too low, it stays in solution as the ammonium salt.[1] If too high, the pyrazole NH is deprotonated.[1] The zwitterionic or neutral form precipitates best near neutral pH.
Filter the yellow/orange precipitate.
Wash with cold water (
mL) and diethyl ether ( mL) to remove unreacted organic impurities.[1]
Purification:
Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Yield Expectation: 75–85%.
Protocol B: Alternative Route (S-Alkylation)
Use this route only if 4-nitro-1H-pyrazole-5-thiol is already available.
Reaction:
Key Challenges:
Regioselectivity: The pyrazole nitrogen is nucleophilic.[3] To favor S-alkylation over N-alkylation, use a soft base and exploit the higher nucleophilicity of the sulfur atom.
The following data parameters validate the structural identity of the synthesized compound.
Technique
Expected Signal / Characteristic
Interpretation
1H NMR (DMSO-)
2.90 (t, 2H), 3.20 (t, 2H)
Ethyl chain ( and ).
1H NMR (DMSO-)
8.30–8.60 (s, 1H)
Pyrazole C3-H proton (deshielded by nitro group).
IR Spectroscopy
1530 cm, 1350 cm
Strong asymmetric/symmetric stretches.
IR Spectroscopy
3300–3400 cm
Primary amine () and Pyrazole ().
Mass Spectrometry
Confirm molecular weight (Formula: ).
Mechanism of Action
The reaction proceeds via an Addition-Elimination (
) mechanism. The nitro group is essential; it stabilizes the anionic Meisenheimer complex formed when the thiolate attacks the C5 position.[1]
Figure 2:
Mechanism pathway facilitated by the nitro group.
Safety & Handling
Nitro Compounds: 4-Nitropyrazoles are potentially energetic. While this specific derivative is generally stable, avoid subjecting the dry solid to high friction or shock.[1] Do not heat the reaction mixture to dryness without inert gas.
Thiols: Cysteamine has a potent, disagreeable odor.[1] All weighing and reactions must be performed in a functioning fume hood. Bleach (sodium hypochlorite) can be used to neutralize glassware and spills.[1]
Skin Contact: The product is an amine and a nitro compound; assume it is a skin sensitizer and potential irritant. Wear nitrile gloves and eye protection.
References
Synthesis of 4-nitropyrazoles
Title: Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles.
experimental protocol for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Application Note: Optimized Synthesis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine ) of 5-Chloro-4-nitro-1H-pyrazole with Cysteamine. Abstract & Strategic Rationale This application note details the synthetic protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
) of 5-Chloro-4-nitro-1H-pyrazole with Cysteamine.
Abstract & Strategic Rationale
This application note details the synthetic protocol for 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS: 1092697-32-9). This molecule represents a critical scaffold in medicinal chemistry, often utilized as a precursor for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) or as a linker in fragment-based drug discovery (FBDD).
Synthetic Strategy:
The synthesis relies on a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) reaction.[1][2][3] The substrate, 5-chloro-4-nitro-1H-pyrazole , possesses a chlorine atom activated by the strong electron-withdrawing effect of the adjacent nitro group at the C-4 position. This electronic arrangement significantly lowers the energy barrier for the formation of the Meisenheimer complex, allowing for the displacement of the chloride by the thiolate nucleophile generated in situ from cysteamine.
Critical Considerations:
Chemomimesis: Cysteamine contains both a thiol (-SH) and an amine (-NH2) group. Under basic conditions, the thiolate (
) is the softer, more powerful nucleophile compared to the amine, favoring S-alkylation over N-alkylation.
Redox Control: Cysteamine is prone to oxidative dimerization to cystamine (disulfide). The protocol strictly mandates an inert atmosphere (
or Ar) to preserve stoichiometry.
Reaction Mechanism & Workflow
The reaction proceeds via an addition-elimination mechanism.[3] The thiolate attacks the C-5 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion and re-aromatization.
Caption: Step-wise mechanistic flow of the
reaction transforming the chloropyrazole precursor into the target thioether.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
5-Chloro-4-nitro-1H-pyrazole
147.52
1.0
Electrophile (Substrate)
Cysteamine HCl
113.61
1.2
Nucleophile Source
Triethylamine (Et3N)
101.19
2.5
Base (Scavenger)
Ethanol (Absolute)
-
Solvent
Reaction Medium
Nitrogen ()
-
-
Inert Atmosphere
Step-by-Step Procedure
Step 1: Preparation of the Electrophile Solution
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Add 5-Chloro-4-nitro-1H-pyrazole (1.0 g, 6.78 mmol) to the flask.
Add Ethanol (20 mL) and stir at room temperature until fully dissolved.
Purge the system with Nitrogen (
) for 5 minutes to remove dissolved oxygen.
Step 2: Nucleophile Activation
In a separate vial, dissolve Cysteamine HCl (0.92 g, 8.14 mmol, 1.2 equiv) in Ethanol (10 mL).
Add Triethylamine (2.36 mL, 16.95 mmol, 2.5 equiv) dropwise. Note: White fumes (Et3N·HCl) may form; this is normal.
Stir for 5 minutes to ensure formation of the free thiolate species.
Step 3: Reaction Initiation
Transfer the activated cysteamine solution dropwise into the RBF containing the pyrazole solution via a syringe or addition funnel under
flow.
Heat the reaction mixture to Reflux (78°C) .
Monitor the reaction via TLC (System: DCM/MeOH 9:1) or LC-MS.[4]
Target Time: 2–4 hours.
Completion: Disappearance of the starting chloropyrazole spot (
) and appearance of a more polar product spot ().
Step 4: Workup & Isolation
Cool the mixture to room temperature.
Concentrate the solvent in vacuo to approximately 20% of the original volume.
Precipitation: Add ice-cold water (30 mL) to the residue. The product should precipitate as a yellow/orange solid due to the nitro chromophore.
Filtration: Collect the solid by vacuum filtration.
Wash: Wash the filter cake with cold water (2 x 10 mL) to remove Et3N·HCl salts and excess cysteamine.
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Step 5: Purification (If necessary)
If the crude purity is <95%, recrystallize from Ethanol/Water (1:1) or perform flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, compare analytical data against these expected values:
Physical State: Yellow to orange crystalline solid.[5]
Melting Point: Expected range 165–170°C (decomposition).
1H NMR (400 MHz, DMSO-d6):
13.8 (br s, 1H, Pyrazole-NH)
8.25 (s, 1H, Pyrazole-H3)
3.45 (t, 2H, )
2.90 (t, 2H, )
1.8-2.5 (br s, 2H, )
Mass Spectrometry (ESI+): Calculated for
[M+H]+: 189.04. Found: 189.1.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Oxidation of Cysteamine to Cystamine.
Ensure strict atmosphere. Degas solvents prior to use. Add TCEP (reducing agent) if problem persists.
Impurity (Disulfide)
Dimerization of product or reagent.
Wash crude solid extensively with water/ether.[6] Recrystallize.
No Reaction
Insufficient activation.
Switch solvent to DMF or DMSO and increase temperature to 90°C. Use a stronger base like or NaH (careful with NaH).
Oiling Out
Product is too soluble in aqueous workup.
Do not add water. Instead, evaporate to dryness and triturate with Diethyl Ether or EtOAc to precipitate the product.
Safety & Handling
Nitro Compounds: Potentially energetic. Do not heat dry solids to decomposition.
Thiols (Cysteamine): Potent stench.[7] All weighing and transfers must occur in a functioning fume hood. Treat glassware with bleach solution before removal from the hood to oxidize residual thiols.
Skin Contact: Nitropyrazoles can be sensitizers. Wear nitrile gloves and long sleeves.
References
Nucleophilic Aromatic Substitution Mechanism
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews.
Reactivity of 4-Nitropyrazoles
Beilstein J. Org. Chem. (2024).[8][5][9] "Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation."
Analogous Thiol Substitutions on Heterocycles
Wang, J., et al. (2024). "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols." PubMed.
General Synthesis of Pyrazole Thioethers
ChemRxiv (2023). "Practical Synthesis of Pyrazol-4-thiols."
Application Notes and Protocols for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Substituted Pyrazole The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Substituted Pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][3] The compound 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine integrates several key structural features that suggest significant potential for investigation in drug discovery programs:
The Pyrazole Core: A five-membered aromatic heterocycle that acts as a versatile scaffold, providing a rigid framework for orienting functional groups to interact with biological targets.[4] Many pyrazole-containing drugs function as enzyme inhibitors, particularly targeting kinases.[5]
The 4-Nitro Group: An electron-withdrawing group that can modulate the electronic properties of the pyrazole ring, influencing its pKa and potential for hydrogen bonding. Nitrated heterocycles are common in bioactive molecules and can be crucial for target binding or as metabolic handles.[6] 4-Nitropyrazole itself is a key intermediate in the synthesis of kinase inhibitors, such as those targeting LRRK2 for Parkinson's disease research.[7]
The Thioether Linkage: The sulfur atom introduces specific geometric and electronic properties. Thioethers are found in various enzyme inhibitors and can participate in key interactions within protein binding pockets. The thioamide group, a close relative, is known to enhance lipophilicity and cell permeability compared to its amide equivalent.[8][9]
The Ethanamine Side Chain: This flexible, basic side chain can engage in crucial ionic and hydrogen-bonding interactions with amino acid residues (e.g., aspartate, glutamate) in target proteins, a common feature in many kinase inhibitors that interact with the ATP-binding site's solvent-exposed region.[10]
Given this structural makeup, 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine presents a compelling candidate for investigation in two primary areas of medicinal chemistry: kinase inhibition and cytotoxic activity against cancer cells . This guide provides the scientific rationale and detailed protocols for initiating the characterization of this compound's therapeutic potential.
Application Note I: Screening as a Kinase Inhibitor
Scientific Rationale
Protein kinases are a major class of therapeutic targets, especially in oncology.[11] The ATP-binding site of kinases contains conserved features that can be targeted by small molecule inhibitors. The pyrazole scaffold is a well-established "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[11][12]
The structure of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is analogous to many known pyrazole-based kinase inhibitors. We hypothesize a binding mode where:
The pyrazole N-H and/or N2 atom forms hydrogen bonds with the kinase hinge region.
The 4-nitro group may interact with specific residues in the binding pocket or influence the overall electronics of the hinge-binding interaction.
The thioethanamine side chain extends towards the solvent-exposed region, where the terminal amine can form salt bridges or hydrogen bonds, anchoring the inhibitor and conferring selectivity.
A logical first step is to screen the compound against a panel of kinases to identify potential targets, followed by determining its potency (IC50) against any "hit" kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 1: General In Vitro Kinase Activity/Inhibition Assay (Luminescent)
This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) suitable for high-throughput screening to determine the IC50 value of a test compound.[13]
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). This will be used to create the final assay concentrations (e.g., 100 µM to 1 nM).
Kinase Reaction Buffer: Prepare the buffer with DTT added fresh (e.g., final concentration 50 µM).
ATP Solution: Prepare a 2X working solution of ATP in the kinase reaction buffer at a concentration appropriate for the kinase being tested (often at or near its Km value).
Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in the kinase reaction buffer. The optimal concentration of each must be determined empirically but should result in approximately 10-30% conversion of ATP to ADP in the reaction time.
Assay Plate Setup (Example for 20 µL final volume):
Add 5 µL of Kinase Reaction Buffer to all wells.
Add 1 µL of the serially diluted test compound in DMSO to the sample wells.
Add 1 µL of DMSO to the "No Inhibition" (100% activity) control wells.
Add 1 µL of a known potent inhibitor (positive control) to the "Max Inhibition" (0% activity) control wells.
Add 10 µL of the 2X Kinase/Substrate mix to all wells. Mix gently by tapping the plate.
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
Initiate and Run Kinase Reaction:
Initiate the reaction by adding 4 µL of the 2X ATP solution to all wells.
Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or room temperature).
Detection (Following ADP-Glo™ Kit Protocol):
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence signal using a plate reader.
Data Analysis:
Subtract the background (a well with no kinase) from all readings.
Calculate the percent inhibition for each compound concentration using the formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
3. Expected Data Presentation:
The results should be summarized in a table and a dose-response curve.
Compound
Target Kinase
IC50 (nM)
Test Compound
Kinase X
Calculated Value
Staurosporine (Control)
Kinase X
Known Value
(This table is a template for presenting the final calculated data.)
Application Note II: Assessing Cytotoxic and Anti-proliferative Activity
Scientific Rationale
Many kinase inhibitors and other heterocyclic compounds exhibit anti-proliferative effects on cancer cells by disrupting signaling pathways essential for their growth and survival.[5] Therefore, a fundamental step in characterizing a new compound is to assess its general cytotoxicity and selective toxicity against cancer cell lines versus normal cell lines.[14][15]
Cytotoxicity assays measure cellular health through various endpoints, such as metabolic activity, membrane integrity, or ATP content.[16][17] A widely used method is the resazurin (AlamarBlue) or MTT assay, which measures the metabolic activity of viable cells.[18] In these assays, metabolically active cells reduce a substrate (resazurin or MTT) into a fluorescent or colored product, and the signal is directly proportional to the number of living cells. A reduction in signal in the presence of the test compound indicates cell death or inhibition of proliferation.[18]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a cell-based cytotoxicity/viability assay.
Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.
Dilute the cells in complete medium to the desired seeding density (e.g., 3,000-5,000 cells/well).
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with PBS to minimize evaporation.
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
Compound Treatment:
Prepare a 2X serial dilution of the test compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells will be ≤ 0.5%.
Carefully remove the medium from the cells.
Add 100 µL of the medium containing the compound dilutions to the respective wells.
Add 100 µL of medium with DMSO (vehicle control) to the "100% Viability" wells.
Add 100 µL of medium without cells to the "Blank" wells.
Incubate the plate for 72 hours at 37°C, 5% CO2.
Viability Measurement:
After the 72-hour incubation, add 10 µL of the resazurin solution to each well.
Incubate for another 1-4 hours at 37°C, 5% CO2, allowing viable cells to convert resazurin to the fluorescent resorufin.
Measure the fluorescence using a plate reader.
Data Acquisition and Analysis:
Data Analysis:
Subtract the average fluorescence of the "Blank" wells from all other readings.
Calculate the percent viability for each concentration using the formula:
% Viability = 100 * (Signal_Compound / Signal_VehicleControl)
Plot the % Viability against the logarithm of the compound concentration.
Use non-linear regression (sigmoidal dose-response) to calculate the GI50 value (the concentration that inhibits growth by 50%).
3. Expected Data Presentation:
Compound
Cell Line
GI50 (µM)
Test Compound
MCF-7
Calculated Value
Test Compound
HEK293
Calculated Value
Doxorubicin (Control)
MCF-7
Known Value
(This table is a template for presenting the final calculated data.)
References
[Synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-thiol (4)[12]. (n.d.). ResearchGate.]([Link])
Application Notes and Protocols: Evaluating 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine as a Potential Energetic Material
Abstract The field of energetic materials is continuously driven by the pursuit of compounds that offer a superior balance of high performance, thermal stability, and low sensitivity.[1][2] Nitrated pyrazole derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The field of energetic materials is continuously driven by the pursuit of compounds that offer a superior balance of high performance, thermal stability, and low sensitivity.[1][2] Nitrated pyrazole derivatives have emerged as a promising class of energetic materials due to their high nitrogen content, significant heats of formation, and structural stability.[1][2] This document outlines the potential of a novel compound, 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, and provides detailed protocols for its synthesis and characterization as an energetic material. The incorporation of a nitro group, a pyrazole ring, a thioether linkage, and an amino group suggests a unique combination of energetic properties and potential for further functionalization. These protocols are intended for researchers in materials science and drug development to standardize the evaluation of this and similar novel compounds.
Introduction: The Rationale for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
The design of new energetic materials focuses on achieving high energy density while minimizing sensitivity to external stimuli such as impact and friction.[3] The molecular structure of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine incorporates several key features that make it a compelling candidate for investigation:
4-Nitropyrazole Core: The nitropyrazole moiety is a well-established energetic functional group.[2][4] The nitro group acts as an oxidizer, while the pyrazole ring contributes to a high heat of formation and thermal stability.[2]
Thioether Linkage: The sulfur atom can influence the decomposition pathway and may contribute to the overall energetic output.
Ethanamine Side-Chain: The amino group provides a site for further modification, such as the formation of energetic salts, which can significantly enhance performance and stability.[5]
Given the absence of specific literature on this exact compound, the protocols outlined below are based on established methodologies for the synthesis of related pyrazole thioethers and the standardized characterization of novel energetic materials.[6][7][8]
Synthesis Protocol
The synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine can be approached through a multi-step process involving the nitration of a pyrazole precursor followed by a nucleophilic substitution reaction to introduce the thioethanamine side chain.
Materials and Reagents
Pyrazole
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
2-Aminoethanethiol hydrochloride
Potassium Carbonate (K2CO3)
Dimethylformamide (DMF)
Toluene
Ethanol
Deionized Water
Ice
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 4-Nitropyrazole
This procedure is adapted from established methods for the nitration of pyrazole.[9]
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 15 mL of concentrated sulfuric acid and cool to 0°C in an ice-salt bath.
Slowly add 8.5 g of pyrazole to the cooled sulfuric acid while maintaining the temperature below 10°C.
Prepare a nitrating mixture by carefully adding 18 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cooled.
Add the nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.
After the addition is complete, slowly heat the mixture to reflux and maintain for 3 hours.
Cool the reaction mixture to room temperature and then carefully pour it over 80 g of crushed ice with stirring.
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
Purify the crude 4-nitropyrazole by recrystallization from toluene to yield a white crystalline solid.[9]
Step 2: Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
This step involves a nucleophilic substitution reaction.
In a 100 mL round-bottom flask, dissolve the synthesized 4-nitropyrazole in DMF.
Add 2-aminoethanethiol hydrochloride and potassium carbonate to the solution. The potassium carbonate will act as a base to deprotonate the thiol.
Stir the mixture at room temperature for 24 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine.
Characterization Protocols
A thorough characterization is essential to determine the safety and performance of a new energetic material. The following protocols outline the key analyses to be performed.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for evaluating the thermal stability and decomposition behavior of energetic materials.[10][11][12]
3.1.1. Protocol for DSC/TGA
Instrument Calibration: Calibrate the DSC and TGA instruments according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 1-2 mg of the synthesized compound into an aluminum crucible.
Experimental Conditions:
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
Heating Rate: A standard heating rate of 10°C/min is recommended for initial screening.
Temperature Range: 25°C to 400°C.
Data Analysis:
TGA: Determine the onset of decomposition (Td) and the percentage of mass loss at different temperature intervals.[10]
DSC: Identify exothermic and endothermic events. The peak temperature of the first major exotherm is a key indicator of decomposition.[10]
Sensitivity to Mechanical Stimuli
The sensitivity of an energetic material to impact and friction is a critical safety parameter.[13][14] Standardized tests, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer for impact sensitivity and the BAM friction apparatus, should be employed.[15][16]
3.2.1. Protocol for BAM Impact Sensitivity Test
Apparatus Setup: Use a BAM fallhammer apparatus.
Sample Preparation: Prepare a small, precise amount of the material (typically around 40 mm³).
Test Procedure: Subject the sample to the impact of a falling weight from varying heights.
Data Analysis: Determine the impact energy at which a reaction (e.g., flash, sound, or smoke) is observed in 50% of the trials (E50). A higher E50 value indicates lower sensitivity.
3.2.2. Protocol for BAM Friction Sensitivity Test
Apparatus Setup: Use a BAM friction apparatus, which consists of a fixed porcelain pin and a moving porcelain plate.[17]
Sample Preparation: Place a small amount of the substance on the porcelain plate.
Test Procedure: Apply a specific load to the pin and move the plate. The load is varied to find the point of initiation.
Data Analysis: Determine the load at which a reaction occurs. A higher friction force required for initiation indicates lower sensitivity.[17]
Characterization Workflow Diagram
Caption: Workflow for the characterization of a new energetic material.
Expected Data and Interpretation
The following table provides a template for summarizing the key data obtained from the characterization protocols. For context, typical values for a well-known secondary explosive, RDX, are included.
Property
Expected Outcome for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
RDX (for comparison)
Decomposition Temp. (Td, °C)
> 200
~204
Impact Sensitivity (E50, J)
Aim for > 10 J
7.4 J
Friction Sensitivity (N)
Aim for > 120 N
120 N
A successful candidate for a modern energetic material would ideally exhibit a high decomposition temperature (indicating good thermal stability) and high values for impact and friction sensitivity (indicating insensitivity).[1][18]
Safety Precautions
The synthesis and handling of novel energetic materials should only be conducted by trained personnel in a laboratory equipped with appropriate safety features, including fume hoods, blast shields, and personal protective equipment (PPE). All reactions should be performed on a small scale initially. Standard protocols for handling potentially explosive compounds must be strictly followed.
Conclusion
The proposed application notes and protocols provide a comprehensive framework for the synthesis and evaluation of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine as a potential energetic material. By following these standardized procedures, researchers can generate reliable and comparable data to assess its performance and safety characteristics. The unique combination of functional groups in this molecule holds promise for the development of next-generation energetic materials with tailored properties.
References
Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols. ACS Publications. Available from: [Link]
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters. ACS Publications. Available from: [Link]
Safety testing of explosives. Wikipedia. Available from: [Link]
Explosivity Testing. DEKRA Process Safety. Available from: [Link]
Material Sensitivity Testing. Safety Management Services, Inc. Available from: [Link]
Simple Synthesis of Pyrazole-derived Dithioethers. ResearchGate. Available from: [Link]
Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
Synthesis and oxidation of some azole-containing thioethers. Beilstein Journals. Available from: [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available from: [Link]
194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
Friction Sensitivity of Primary Explosives. DTIC. Available from: [Link]
Friction sensitivity – Knowledge and References. Taylor & Francis Online. Available from: [Link]
Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. ResearchGate. Available from: [Link]
Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. ACS Publications. Available from: [Link]
DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ Industrial Co., Limited. Available from: [Link]
Synthesis and Characterization of Energetic Materials. Purdue University Graduate School. Available from: [Link]
TGA-DSC. Research at Melbourne. Available from: [Link]
STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing. Available from: [Link]
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation. RSC Publishing. Available from: [Link]
How to find energetic metal complex by using TGA/ DSC ?. ResearchGate. Available from: [Link]
Development and Characterization of New Energetic Composites Based on HNTO/AN Co-Crystal and Nitro-Cellulosic Materials. MDPI. Available from: [Link]
Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. AZoM. Available from: [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. Available from: [Link]
Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]
Preparation and Characterization of Energetic Materials. NATO Science and Technology Organization. Available from: [Link]
Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Publications. Available from: [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available from: [Link]
Design and Synthesis of Energetic Materials. ResearchGate. Available from: [Link]
Tailoring the Energetic Properties of Pyrazole Hybrids through Functionalization with Dinitromethyl and N-Hydroxytetrazole. PubMed. Available from: [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available from: [Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link]
Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. Available from: [Link]
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Available from: [Link]
The Vanguard of Discovery: A Roadmap for Evaluating 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine in Novel Kinase Inhibitor Development
Foreword: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of oncology and inflammatory disease research, the relentless pursuit of selective and potent kinase inhibitors remains a co...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of oncology and inflammatory disease research, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling target class. Within the medicinal chemist's armamentarium, the pyrazole ring has emerged as a "privileged scaffold." Its inherent chemical versatility, synthetic accessibility, and ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases have cemented its importance. This is evidenced by the number of FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, that feature this core motif.
This document charts a strategic course for the investigation of a novel pyrazole-containing compound, 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine , as a putative kinase inhibitor. As there is limited publicly available information on this specific molecule's biological activity, this guide will serve as a comprehensive roadmap for its synthesis, characterization, and evaluation. We will proceed with a hypothesis-driven approach, outlining the critical experiments and protocols necessary to elucidate its potential as a therapeutic agent.
Section 1: Synthesis and Characterization of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
The successful evaluation of any novel compound begins with a robust and reproducible synthetic route. The proposed synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine would likely involve a multi-step process, a hypothetical representation of which is provided below.
Proposed Synthetic Pathway
A plausible synthetic route could commence with the nitration of a commercially available pyrazole, followed by the introduction of a thiol group and subsequent reaction with a protected aminoethyl halide.
Protocol 1: Hypothetical Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Nitration of 1H-pyrazole: To a solution of 1H-pyrazole in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. The reaction is stirred for 2-4 hours, then carefully poured onto ice. The resulting precipitate, 4-nitro-1H-pyrazole, is filtered, washed with cold water, and dried.
Thiolation of 4-nitro-1H-pyrazole: The 4-nitro-1H-pyrazole is then subjected to a reaction with a sulfur nucleophile, such as sodium hydrosulfide, in a suitable solvent like DMF. This step introduces the thiol group at the 5-position.
Alkylation with a protected aminoethyl halide: The resulting 4-nitro-1H-pyrazole-5-thiol is then reacted with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base (e.g., potassium carbonate) to form the thioether linkage.
Deprotection: The protecting group (e.g., phthalimide) is removed using standard conditions (e.g., hydrazine hydrate in ethanol) to yield the final product, 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine.
Purification and Characterization: The final compound should be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: In Vitro Biochemical Evaluation
The initial assessment of a potential kinase inhibitor involves determining its activity against a panel of purified kinases in a cell-free system. This provides a direct measure of the compound's inhibitory potential and its selectivity profile.
Initial Kinase Panel Screening
To cast a wide net, the compound should first be screened against a broad panel of kinases at a fixed concentration (e.g., 1 or 10 µM). This will identify potential kinase targets for further investigation. Luminescence-based assays, which measure ATP consumption, are a common high-throughput screening method.
IC50 Determination for Hit Kinases
For kinases that show significant inhibition in the initial screen, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is a critical parameter for any inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 value of our test compound against a putative target kinase (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase).
Materials:
Recombinant human kinase of interest
Specific peptide substrate for the kinase
ATP
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine (dissolved in DMSO)
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Luminescence-based ADP detection kit
White, opaque 384-well assay plates
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
Compound Preparation: Prepare a serial dilution of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine in DMSO. A typical starting concentration would be 1 mM, with 10-point, 3-fold serial dilutions.
Assay Plate Setup: Add 5 µL of kinase assay buffer to all wells. Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
Kinase Addition: Add 2 µL of the diluted kinase to each well.
Reaction Initiation: Add 2 µL of a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final concentrations of substrate and ATP should be at or near their Km values for the specific kinase.
Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Add 10 µL of the ADP detection reagent to each well. Incubate at room temperature for 40 minutes.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical inhibitory activity of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Section 3: Cell-Based Assay Development
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.
Target Engagement Assays
Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can be employed to verify that the compound binds to its intended kinase target within intact cells.
Downstream Signaling Pathway Analysis
If the compound effectively inhibits its target kinase, a corresponding decrease in the phosphorylation of a known downstream substrate should be observable. This can be assessed by Western blotting or ELISA-based methods.
Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation
Materials:
Cancer cell line known to have high activity of the target kinase
Complete cell culture medium
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies (total and phospho-specific for the downstream substrate)
HRP-conjugated secondary antibody
Chemiluminescent substrate
SDS-PAGE gels and Western blotting apparatus
Procedure:
Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine for a predetermined time (e.g., 2-4 hours).
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Cellular Proliferation and Viability Assays
Ultimately, a successful kinase inhibitor for oncology applications should inhibit the proliferation of cancer cells. Assays such as the MTT or CellTiter-Glo® assay can be used to assess the compound's effect on cell viability and determine its GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Section 4: Visualizing Workflows and Pathways
Clear visual representations are invaluable for understanding complex experimental workflows and biological pathways.
Caption: Experimental workflow for the evaluation of a novel kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Section 5: Concluding Remarks and Future Directions
The journey of developing a novel kinase inhibitor is both challenging and rewarding. The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The systematic evaluation of compounds such as 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, as outlined in this guide, is fundamental to identifying promising lead candidates.
Should this initial evaluation yield positive results, further studies would be warranted, including:
Kinome-wide selectivity profiling: To gain a comprehensive understanding of the compound's off-target effects.
In vivo efficacy studies: To assess the compound's anti-tumor activity in animal models.
Pharmacokinetic and toxicological studies: To evaluate the compound's drug-like properties.
By adhering to a rigorous and logical experimental plan, researchers can effectively navigate the complexities of kinase inhibitor development and contribute to the advancement of targeted therapies.
References
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
Cell Based Kinase Assays. Luceome Biotechnologies. Available at: [Link]
In vitro kinase assay. Protocols.io. Available at: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]
Application
protocol for scaling up the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
An Application Note and Protocol for the Scalable Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, scalable protocol fo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Scalable Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, scalable protocol for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, a valuable heterocyclic building block for pharmaceutical and materials science research. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group and a functionalized thioether sidechain offers multiple avenues for further derivatization.[1][2][3] This protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The synthesis is based on a nucleophilic aromatic substitution (SNAr) pathway, a robust and well-documented method for the functionalization of electron-deficient heteroaromatic systems.[4][5] We provide detailed, step-by-step instructions, causality behind experimental choices, characterization data, and critical safety protocols for handling nitroaromatic compounds.
Introduction and Scientific Background
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3][6] The incorporation of a thioether linkage introduces a flexible spacer and a soft sulfur donor atom, which can be crucial for binding to biological targets.[7][8] The target molecule, 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, combines three key pharmacophoric elements: the pyrazole ring, an electron-withdrawing nitro group that modulates the electronic properties of the ring, and a primary amine-terminated sidechain that provides a site for further conjugation or salt formation.
The synthetic strategy hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrazole ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group at the C4 position significantly acidifies the N-H proton and, more importantly, activates the adjacent C5 position towards nucleophilic attack.[9][10] This activation allows for the displacement of a suitable leaving group, such as a halogen, by a sulfur nucleophile like cysteamine. The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer-like complex), where the negative charge is delocalized onto the nitro group, facilitating the subsequent elimination of the leaving group to yield the desired thioether.[5]
This protocol first details the synthesis of a necessary precursor, 5-chloro-4-nitro-1H-pyrazole, followed by its reaction with cysteamine to yield the final product.
Reaction Scheme and Mechanism
The overall synthesis is a two-step process starting from commercially available 1H-pyrazole.
Step 1: Synthesis of 5-Chloro-4-nitro-1H-pyrazole (2)
The initial step involves the nitration of 1H-pyrazole (1) using a mixed acid system (HNO₃/H₂SO₄) to form 4-nitro-1H-pyrazole, followed by chlorination. However, a more direct route reported in the literature involves the chlorination of pyrazole followed by nitration. For this protocol, we will adapt a procedure involving the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole as a reference for the conditions required.[11]
Step 2: Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine (3)
The target compound is synthesized via a nucleophilic aromatic substitution reaction where the sulfur atom of cysteamine displaces the chlorine atom at the C5 position of the nitropyrazole ring (2).
Caption: Overall synthetic pathway for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine (3).
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The key step is the SNAr reaction. Its efficiency is governed by the following factors:
Activation: The nitro group at C4 is para to the C5 position, providing powerful resonance stabilization of the anionic intermediate formed upon nucleophilic attack. This stabilization lowers the activation energy of the rate-determining step.[5]
Nucleophile: Cysteamine provides a soft, potent sulfur nucleophile (thiolate) upon deprotonation by a base.
Leaving Group: Chloride is an adequate leaving group for this activated system.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Materials and Equipment
Reagents
Reagent
CAS No.
Recommended Purity
Supplier Notes
1H-Pyrazole
288-13-1
≥98%
Sigma-Aldrich, Acros
Fuming Nitric Acid
7697-37-2
≥90%
Use with extreme caution
Sulfuric Acid
7664-93-9
95-98%
Handle with care
Chlorine Gas or NCS
7782-50-5
N/A
Use appropriate gas handling
Cysteamine Hydrochloride
156-57-0
≥98%
Stable salt form
Potassium Carbonate (K₂CO₃)
584-08-7
Anhydrous, ≥99%
Dry before use
N,N-Dimethylformamide (DMF)
68-12-2
Anhydrous, ≥99.8%
Sure/Seal™ bottle recommended
Ethyl Acetate (EtOAc)
141-78-6
ACS Grade
For extraction/chromatography
Hexanes
110-54-3
ACS Grade
For chromatography
Saturated NaCl Solution (Brine)
N/A
N/A
Lab prepared
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
Granular
For drying
Deuterated Solvents (e.g., DMSO-d₆)
2206-27-1
For NMR
Cambridge Isotope Labs
Equipment
Three-neck round-bottom flasks (various sizes)
Reflux condenser and distillation apparatus
Magnetic stirrer with heating mantle
Inert gas line (Nitrogen or Argon) with bubbler
Addition funnel
Ice bath and heating bath
Rotary evaporator
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Glass column for chromatography
Standard laboratory glassware (beakers, graduated cylinders, funnels)
pH paper or meter
High-resolution balance
NMR Spectrometer (≥400 MHz)
Mass Spectrometer (LC-MS or GC-MS)
FT-IR Spectrometer
Detailed Experimental Protocol
Part A: Synthesis of 5-Chloro-4-nitro-1H-pyrazole (Precursor)
(Safety Note: This procedure involves highly corrosive and oxidizing acids and should be performed in a certified chemical fume hood with appropriate personal protective equipment.)
Nitration of Pyrazole: To a three-neck flask equipped with a magnetic stirrer, addition funnel, and thermometer, add 1H-pyrazole (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
Slowly add concentrated sulfuric acid (H₂SO₄) (2.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
Once the addition is complete, slowly add fuming nitric acid (HNO₃) (1.5 eq) dropwise, maintaining the internal temperature between 0 and 5 °C.
After the addition, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Carefully pour the reaction mixture onto crushed ice, which will cause the 4-nitro-1H-pyrazole to precipitate.
Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
Chlorination: The chlorination of 4-nitropyrazole can be challenging. A potential method involves reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) under appropriate conditions, potentially requiring heat.[11] This step may require significant optimization. An alternative is to reverse the steps: chlorinate pyrazole first, then nitrate the resulting chloropyrazole.
Part B: Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
Reagent Addition: To the flask, add 5-chloro-4-nitro-1H-pyrazole (1.0 eq), cysteamine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq). Causality: Potassium carbonate acts as the base to neutralize the HCl salt of cysteamine and to deprotonate the thiol group, generating the active thiolate nucleophile. An excess is used to ensure complete deprotonation and drive the reaction forward.
Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the pyrazole substrate.
Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12-24 hours. Insight: The reaction is typically run at room temperature to avoid potential side reactions or decomposition of the nitro compound. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The product spot should be UV-active and may stain with ninhydrin (due to the primary amine). The reaction is complete when the starting pyrazole spot has disappeared.
Work-up: Once the reaction is complete, pour the mixture into a beaker containing an equal volume of cold water. This will precipitate some salts and dilute the DMF.
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Note: The product may have some water solubility; multiple extractions are crucial.
Combine the organic layers and wash with water (2x) and then with saturated brine (1x) to remove residual DMF and salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Caption: Step-by-step experimental workflow for the SNAr reaction.
Part C: Purification and Characterization
Purification: The crude product is purified by flash column chromatography on silica gel.
Slurry: Adsorb the crude oil/solid onto a small amount of silica gel.
Eluent: A gradient elution system is recommended, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity by adding Methanol (MeOH) (e.g., from 0% to 10% MeOH in DCM). The amine product will likely require a polar solvent system to elute.
Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine as a solid or viscous oil.
Alternative Purification: The product can be purified by crystallization as an acid addition salt (e.g., hydrochloride or oxalate salt), which often yields highly pure, crystalline material.[12][13]
Characterization:
¹H NMR (400 MHz, DMSO-d₆): Expect signals for the pyrazole C-H proton (singlet, ~8.0-8.5 ppm), the two methylene groups of the ethanamine sidechain (triplets or multiplets, ~2.8-3.5 ppm), and a broad signal for the NH and NH₂ protons.
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the pyrazole carbons and the two aliphatic carbons of the sidechain.
Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.
FT-IR (ATR): Look for characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1550 and 1350 cm⁻¹).
Quantitative Data Summary
Parameter
Value
Notes
Reagents
5-Chloro-4-nitro-1H-pyrazole
1.0 eq
Limiting Reagent
Cysteamine Hydrochloride
1.1 eq
Slight excess to ensure full conversion
Potassium Carbonate
2.5 eq
Base to deprotonate thiol and HCl salt
Reaction Conditions
Solvent
Anhydrous DMF
Good solubility for reactants and salts
Temperature
20-25 °C (Room Temp)
Mild conditions to prevent side reactions
Reaction Time
12-24 hours
Monitor by TLC for completion
Atmosphere
Inert (N₂ or Ar)
Prevents oxidation of the thiolate
Outcome
Expected Yield
60-85%
Dependent on purity of starting materials and purification efficiency
Critical Safety Precautions
Hazard Analysis
Aromatic Nitro Compounds: These compounds are toxic and can be readily absorbed through the skin.[14] The most prominent health hazard is cyanosis (methemoglobinemia), and chronic exposure can lead to anemia and liver damage.[14][15] They may also be thermally unstable.[16] Handle with extreme care.
Cysteamine: Has a strong, unpleasant odor. It is a skin and eye irritant.
Potassium Carbonate: A mild irritant. Anhydrous form is hygroscopic.
DMF: A skin and eye irritant. Readily absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood.
Recommended Safety Measures
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[17][18]
Personal Protective Equipment (PPE):
Eye Protection: Wear tightly sealed chemical safety goggles and a face shield.[17]
Skin Protection: Wear a lab coat and chemically resistant gloves (nitrile gloves are suitable, but check manufacturer's compatibility data). Change gloves immediately if contaminated.[17]
Respiratory Protection: Not typically required if work is conducted in a fume hood.
Handling: Avoid creating dust or aerosols. Use a spatula for solid transfers. Use syringes for liquid transfers of anhydrous solvents.
First Aid:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15][17]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[15][17]
Inhalation: Move to fresh air.
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. By leveraging a well-established SNAr reaction on an activated nitropyrazole core, this method offers a reliable route to a valuable chemical intermediate. The emphasis on understanding the reaction mechanism, careful execution of the experimental procedure, and strict adherence to safety protocols will enable researchers to successfully scale up the synthesis of this compound for applications in drug discovery and materials science.
References
Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Process for the purification of pyrazoles. Google Patents.
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. SpringerLink. Available at: [Link]
Simple Synthesis of Pyrazole-derived Dithioethers. ResearchGate. Available at: [Link]
Nitrobenzene - Novachem. Novachem. Available at: [Link]
Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]
Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. Available at: [Link]
Method for purifying pyrazoles. Google Patents.
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]
Simple Synthesis of Pyrazole-derived Dithioethers. CORE. Available at: [Link]
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. Available at: [Link]
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]
Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. ACS Publications. Available at: [Link]
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]
Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. ResearchGate. Available at: [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
Computationally studied reaction between aromatic nitriles and cysteamine. ResearchGate. Available at: [Link]
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PMC. Available at: [Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. Available at: [Link]
Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. Available at: [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. Available at: [Link]
Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal. Available at: [Link]
Application Notes & Protocols for the Analytical Determination of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-[(4-Nitro-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. Given the compound's chemical structure, featuring a nitro-pyrazole moiety linked to an ethanamine through a thioether bond, a multi-faceted analytical approach is warranted. These application notes detail protocols for High-Performance Liquid Chromatography (HPLC) with UV/PDA detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering orthogonal methods for robust characterization. Additionally, the principles of electrochemical detection are discussed as a sensitive and selective alternative. The causality behind experimental choices, method validation strategies, and data interpretation are emphasized to ensure scientific integrity and practical implementation.
Introduction: Understanding the Analyte and Analytical Challenges
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is a molecule of interest likely within pharmaceutical development, potentially as an active pharmaceutical ingredient (API), intermediate, or metabolite. Its structure presents distinct analytical features:
Nitro-pyrazole Chromophore: The conjugated system of the nitro-pyrazole ring is expected to exhibit strong UV absorbance, making it highly suitable for UV-Vis based detection methods. The nitro group is also electrochemically active, opening avenues for sensitive electrochemical detection.[1][2]
Thioether Linkage: The thioether bond can be susceptible to oxidation, which necessitates careful sample handling and consideration of potential degradation products during analysis.
Basic Ethanamine Moiety: The primary amine group provides a site for protonation, influencing its chromatographic behavior in reversed-phase HPLC and its ionization efficiency in mass spectrometry.
The primary analytical objectives for this compound would include purity assessment, quantification in various matrices (e.g., reaction mixtures, biological fluids), impurity profiling, and stability testing. The choice of analytical method will depend on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)
Principle: HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode for separating polar to moderately non-polar compounds. Detection via UV-Vis spectrophotometry is highly effective due to the strong chromophore in the analyte. A Photodiode Array (PDA) detector provides the added advantage of acquiring full UV-Vis spectra, which aids in peak purity assessment and method development.
Rationale for Method Design
Column Selection: A C18 column is a versatile and robust choice for the initial method development, providing good retention for a broad range of compounds.
Mobile Phase: A mixture of acetonitrile or methanol with water is a standard mobile phase for reversed-phase HPLC. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid serves to improve peak shape by minimizing tailing caused by the interaction of the basic amine group with residual silanols on the stationary phase.[3]
Wavelength Selection: Based on the UV-Vis spectra of similar nitroaromatic and pyrazole compounds, a primary detection wavelength in the range of 254 nm to 340 nm is likely to provide good sensitivity.[4][5][6] A PDA detector will allow for the determination of the optimal wavelength (λmax).
Experimental Protocol: HPLC-UV/PDA
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA detector.
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase).
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: PDA detector, 200-400 nm. Monitor at 254 nm and the determined λmax.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
Data Presentation
Validation Parameter
Acceptance Criteria
Example Result
Linearity (r²)
≥ 0.999
0.9995
Range
e.g., 1-100 µg/mL
1-100 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.5%
Precision (% RSD)
≤ 2.0%
< 1.0%
LOD
Signal-to-Noise ≥ 3
0.2 µg/mL
LOQ
Signal-to-Noise ≥ 10
0.7 µg/mL
Workflow Visualization
Caption: HPLC-UV/PDA workflow from sample preparation to data analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[8] This technique is invaluable for impurity identification, structural elucidation, and quantification at very low levels.[9][10] For 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, electrospray ionization (ESI) in positive ion mode is expected to be efficient due to the presence of the basic amine group.
Rationale for Method Design
Ionization: ESI is the preferred ionization technique for polar molecules like the target analyte. Positive ion mode will readily protonate the ethanamine moiety.
MS/MS for Specificity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation of the parent ion. This is crucial for analysis in complex matrices.
Mobile Phase Compatibility: Mobile phases containing volatile buffers like formic acid or ammonium formate are essential for stable ESI performance. Non-volatile buffers like phosphates must be avoided.
Experimental Protocol: LC-MS/MS
Instrumentation: A UHPLC or HPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an ESI source.
Sample Preparation: Similar to HPLC-UV, but potentially with a greater dilution factor due to the higher sensitivity of the MS detector.
Chromatographic Conditions:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UHPLC).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 400 °C.
MS1: Full scan to determine the precursor ion ([M+H]⁺).
MS2: Product ion scan of the precursor ion to identify characteristic fragments.
Multiple Reaction Monitoring (MRM): For quantification, monitor the transition from the precursor ion to a stable product ion.
Workflow Visualization
Caption: LC-MS/MS workflow for sensitive and selective analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[11] While 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine itself may not be sufficiently volatile or stable for direct GC analysis, derivatization of the primary amine can make it amenable to this technique. Derivatization can improve volatility and thermal stability, as well as produce characteristic mass spectra.
Rationale for Method Design
Derivatization: Silylation or acylation of the primary amine group can increase volatility and reduce polarity, improving chromatographic performance.
Injector and Column Choice: A split/splitless injector is standard. A non-polar or mid-polar capillary column is typically used for the separation of derivatized compounds.
Electron Ionization (EI): EI is a hard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.
Experimental Protocol: GC-MS with Derivatization
Instrumentation: A GC system with a capillary column, coupled to a mass spectrometer (e.g., a single quadrupole).
Sample Preparation and Derivatization:
Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).
Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction.
GC Conditions:
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Injector Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium, constant flow of 1.2 mL/min.
Injection Mode: Splitless.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 50-500.
Electrochemical Detection
Principle: The nitro group in 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is readily reduced electrochemically.[2][12][13] This property can be exploited for highly sensitive and selective detection, either in a standalone electrochemical sensor or as a detector following HPLC separation.[1] The reduction potential is specific to the nitroaromatic moiety, providing selectivity against many other compound classes.
Application: This method is particularly well-suited for trace-level detection in complex matrices where other components may interfere with UV or MS detection but are not electrochemically active at the required potential.
Conclusion
The analytical determination of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine can be approached with a suite of robust and complementary techniques. HPLC-UV/PDA offers a reliable method for routine quantification and purity assessment. For enhanced sensitivity and structural confirmation, particularly for impurity profiling, LC-MS/MS is the method of choice. GC-MS, following derivatization, provides an orthogonal separation and detection mechanism. Finally, electrochemical methods present a highly sensitive and selective option for trace analysis. The specific application will dictate the most appropriate methodology, and all methods should be thoroughly validated to ensure data integrity.
References
LaCourse, W. R., & Dasenbrock, C. O. (1998). Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. Analytical Chemistry, 70(20), 3991-3998. Available at: [Link]
Wang, J., Wang, J., Liu, G., & Wu, H. (2006). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry, 78(5), 1621-1625. Available at: [Link]
Joseph, S., & Dai, Y. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies Application Note. Available at: [Link]
Kauffman, D. R., Khang, C. H., & Star, A. (2010). Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles. ACS Chemical Health & Safety, 17(5), 23-28. Available at: [Link]
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]
Al-Ogaidi, I., Al-Asadi, A., & Al-Ameri, M. H. (2022). Electrochemical Detection of Dinitrobenzene on Silicon Electrodes: Toward Explosives Sensors. Micromachines, 13(3), 405. Available at: [Link]
Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. ChemistrySelect, 9(1), e202304038. Available at: [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828. Available at: [Link]
Tzail, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4603. Available at: [Link]
Khan, I., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. Physical Chemistry Chemical Physics, 26(38), 28243-28253. Available at: [Link]
Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]
Marian, C. M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4535-4543. Available at: [Link]
Loussaert, J. A., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Talanta, 234, 122646. Available at: [Link]
Pérez-Estrada, L. A., et al. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1154(1-2), 298-307. Available at: [Link]
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175. Available at: [Link]
Green Analytical Chemistry. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 30(9), 3845. Available at: [Link]
Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]
Walsh, M. E. (1995). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. CRREL Report 95-13. Available at: [Link]
ResearchGate. (n.d.). UV–Vis spectra of the nitro compounds degradation using 2.5 mL of Au NPs hydrosol as photocatalysts under sunlight irradiation. Retrieved from [Link]
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]
ResearchGate. (n.d.). The GC-SCD and GC-MS spectra of thioether sulfur. Retrieved from [Link]
ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]
Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 16(11), 2456-2468. Available at: [Link]
Google Patents. (2014). JP2014211433A - Quantification method of thiol compound and sulfide compound.
Al-Warhi, T., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 749. Available at: [Link]
Capone, D. L., et al. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 20(7), 12345-12359. Available at: [Link]
Jasiński, R., & Dresler, E. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8408. Available at: [Link]
Tsyshchuk, S. L., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Crystals, 12(12), 1801. Available at: [Link]
ChemRxiv. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Preprint. Available at: [Link]
challenges in the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Welcome to the Heterocycle Synthesis Technical Support Center . Ticket #: SYN-NPZ-405 Topic: Optimization & Troubleshooting for 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine Synthesis Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Heterocycle Synthesis Technical Support Center .
Ticket #: SYN-NPZ-405
Topic: Optimization & Troubleshooting for 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine Synthesis
Assigned Specialist: Dr. Aris (Senior Application Scientist, Heterocyclic Chemistry Division)
Status: Open
Executive Summary: The "Deactivated Anion" Trap
You are likely attempting to synthesize this target via Nucleophilic Aromatic Substitution (
) using 5-chloro-4-nitro-1H-pyrazole and cysteamine .
If you are experiencing low yields (<30%) or unreacted starting material , the root cause is often a misunderstanding of the pyrazole's acidity. The 4-nitro group dramatically increases the acidity of the ring nitrogen (N1-H), dropping the pKa to ~9-10.
The Failure Mode:
When you add a base (like Triethylamine or
) to deprotonate the cysteamine thiol, you inadvertently deprotonate the pyrazole ring first. The resulting pyrazole anion is electron-rich, which deactivates the ring toward nucleophilic attack, effectively "poisoning" your reaction.
This guide provides the workaround for this specific electronic conflict.
Critical Path Analysis
The following logic flow illustrates the decision-making process required to bypass the electronic deactivation and chemoselectivity issues.
Caption: Figure 1. Mechanistic decision tree highlighting the "Deactivated Anion" failure mode common in nitropyrazole
reactions.
Validated Synthetic Protocol
This protocol uses thermal activation rather than strong base catalysis to avoid ring deactivation.
Materials
Reagent
Equivalents
Role
Notes
5-Chloro-4-nitro-1H-pyrazole
1.0
Electrophile
Limiting Reagent
Cysteamine HCl
1.2 - 1.5
Nucleophile
Use HCl salt to prevent oxidation
Ethanol (Abs.) or DMF
Solvent
Medium
DMF for higher T; EtOH for easier workup
DIPEA (Hünig's Base)
2.0 - 2.2
Scavenger
Only if using Cysteamine HCl
DTT or TCEP
0.05
Additive
Optional: Prevents disulfide formation
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Purge the reaction vessel with Nitrogen or Argon. Why? Cysteamine oxidizes to Cystamine (dimer) rapidly in air, consuming your nucleophile.
Dissolution:
Dissolve 5-Chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous Ethanol (0.2 M concentration).
Nucleophile Addition:
Add Cysteamine HCl (1.2 eq). The solution will likely remain clear.
Controlled Activation:
Add DIPEA (2.0 eq) dropwise.
Crucial Check: Monitor the internal temperature.[1] Do not let it spike.
Reaction:
Heat to Reflux (78°C) for 4–6 hours.
Note: If using DMF, heat to 90°C. The thermal energy overcomes the activation barrier even if some pyrazole is deprotonated.
Adjust pH to ~8 (isoelectric point region). The product should precipitate as a yellow/orange solid.
Filter and wash with cold water and diethyl ether (removes unreacted organic impurities).
Troubleshooting Guide (FAQ)
Q1: I see a spot on TLC, but my yield is <10%. The starting material remains.
Diagnosis: Ring Deactivation.
Fix: You likely used a strong base (NaH or excess NaOH) which deprotonated the pyrazole N-H. The resulting anion repels the incoming thiol nucleophile.
Action: Switch to the Thermal Method described above using a weaker organic base (DIPEA) or even no base (using the amine of the cysteamine as the scavenger, though this requires 2.0+ eq of cysteamine).
Q2: I have a major impurity at [M+H] = 224 (approx).
Diagnosis: Disulfide Dimer.
Fix: Your cysteamine oxidized before reacting.
Action:
Degas all solvents.
Add Triphenylphosphine (PPh3) or TCEP (5 mol%) to the reaction mixture to reduce disulfides in situ.
Q3: Is the product S-alkylated or N-alkylated?
Diagnosis: Chemoselectivity.
Analysis: The sulfur (thiol) is a "softer" nucleophile than the nitrogen (amine). In
reactions with nitro-activated rings, the Soft-Soft interaction favors S-attack.
Verification:
1H NMR: S-alkylation results in a shift of the adjacent methylene protons (
) typically to 3.0–3.5 ppm. N-alkylation would shift them further downfield ( 3.5–4.5 ppm).
Chemical Test: The product should still have a primary amine. React a small aliquot with Ninhydrin; a positive (purple) test confirms the free amine exists (meaning S-alkylation occurred).
Q4: How do I remove the "red oil" impurity?
Diagnosis: Polymerization or decomposition of the nitro-aromatic.
Fix: Nitro compounds can be sensitive to light and excessive heat.
Action: Perform the reaction in the dark (wrap flask in foil). If the oil persists, triturate the crude solid with Dichloromethane (DCM) . The zwitterionic product is often insoluble in DCM, while the impurities dissolve.
Mechanistic Visualization
The following diagram details the competitive pathways and the role of the Nitro group in stabilizing the transition state (Meisenheimer Complex).
Caption: Figure 2. Reaction pathway showing the kinetic preference for Thiol (S) attack over Amine (N) attack due to nucleophile softness.
References & Grounding
Nucleophilic Aromatic Substitution (
) Mechanisms:
Context: General mechanism for nitro-activated heterocycles.
Technical Support Center: Optimizing the Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. A...
Author: BenchChem Technical Support Team. Date: February 2026
Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. As a key intermediate in various research and development pipelines, achieving a high yield and purity for this molecule is critical. This document, structured as a series of targeted questions and answers, addresses common experimental challenges and explains the underlying chemical principles to empower researchers to make informed decisions.
Synthesis Overview and Reaction Mechanism
The synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a sulfur-based nucleophile, cysteamine (2-aminoethanethiol), displaces a leaving group (typically a halide) from the C5 position of a 4-nitropyrazole ring.
Reaction Scheme:
The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) at the C4 position, which activates the pyrazole ring for nucleophilic attack. The mechanism proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
A1: Low yield is the most common issue and can typically be traced to one of four key areas: the nucleophile, the solvent, the base, or the reaction temperature.
Ineffective Nucleophile Generation: The active nucleophile is the thiolate anion (RS⁻), not the neutral thiol (RSH).[1] Its formation requires a base of sufficient strength to deprotonate the thiol (pKa ≈ 10-11).
Insight: If you are using a weak base like triethylamine (Et₃N), it may not be strong enough to generate a sufficient concentration of the thiolate. Consider switching to a stronger, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For anhydrous conditions, sodium hydride (NaH) is an effective but more hazardous option.[1]
Incorrect Solvent Choice: The choice of solvent is critical in SNAr reactions as it directly influences the reactivity of the nucleophile.[2][3][4]
Insight: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are highly recommended. These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the thiolate anion, leaving it "naked" and highly reactive.[3][4] In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the thiolate, stabilizing it and reducing its nucleophilicity, which can slow down or stall the reaction.[2]
Suboptimal Temperature: SNAr reactions often have a significant activation energy barrier.
Insight: Room temperature may be insufficient. A moderate increase in temperature (e.g., 50-80 °C) can dramatically increase the reaction rate. However, excessive heat (>100 °C) can lead to decomposition of the starting material or product, so temperature should be optimized carefully.
Atmosphere Control: Thiolates are susceptible to oxidation.
Insight: Exposure to atmospheric oxygen can cause oxidative dimerization of the thiolate, forming a disulfide (H₂N-CH₂-CH₂-S-S-CH₂-CH₂-NH₂). This side reaction consumes your nucleophile. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is a simple and effective way to prevent this and improve your yield.
Q2: My TLC analysis shows multiple spots, including unreacted starting material and potential side products. How can I identify and minimize them?
A2: A complex reaction mixture points to incomplete conversion or the formation of side products.
Unreacted Starting Material: If the 5-halo-4-nitropyrazole spot remains prominent, it indicates an incomplete reaction. Address the points in Q1 (base, solvent, temperature) to drive the reaction to completion.
Disulfide Formation: As mentioned above, this is a common side product from thiolate oxidation.
Minimization Strategy: Purge your reaction vessel and solvents with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
N-Arylation Side Product: The primary amine of cysteamine is also a nucleophile and could theoretically attack the pyrazole ring.
Insight: The thiolate is a significantly "softer" and more potent nucleophile for this type of reaction than the amine, so S-arylation is strongly favored.[1] However, if N-arylation is suspected (e.g., confirmed by mass spectrometry), you can employ a protection strategy. Protecting the amine as a Boc-carbamate, performing the SNAr reaction, and then deprotecting with an acid (like TFA) will ensure exclusive S-arylation. This adds two steps, so it should only be used if N-arylation is a confirmed and persistent issue.
Q3: I'm struggling with the purification of the final product by column chromatography. What is the best approach?
A3: The basic primary amine in your product can cause significant tailing or streaking on standard silica gel, leading to poor separation and low recovery.
Insight: This issue arises from the acidic nature of silica gel interacting with the basic amine. To mitigate this, add a small amount of a volatile base to your eluent system.
Recommended Protocol: Use a standard solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane. To this mixture, add 0.5-1% triethylamine (Et₃N) . The triethylamine will neutralize the acidic sites on the silica, allowing your product to elute as a sharp, well-defined band.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base for this synthesis?
There is no single "best" base, as the optimal choice depends on solvent and safety considerations. However, a comparison can guide your selection.
Often not basic enough to fully deprotonate the thiol.
Recommendation: Start with Potassium Carbonate (K₂CO₃) in DMF. It offers the best balance of reactivity, cost, and safety for initial optimization.
FAQ 2: How critical is the choice of leaving group on the pyrazole?
For SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent loss of the leaving group. Therefore, the bond strength of the Carbon-Halogen bond is less important than the halide's ability to activate the ring through its inductive effect. The order of reactivity is typically F > Cl > Br > I . A fluoro-substituted pyrazole will react fastest, while chloro- and bromo- derivatives are also effective and often more commercially available.
FAQ 3: Can I monitor the reaction progress effectively?
Yes, Thin-Layer Chromatography (TLC) is an excellent tool. Use a mobile phase that gives good separation between your starting pyrazole and the product (e.g., 7:3 Hexane:Ethyl Acetate, with 1% Et₃N). The product, being more polar due to the amine and thioether, should have a lower Rf value than the starting halopyrazole. Stain with potassium permanganate (KMnO₄), which will readily visualize the thioether group.
Recommended Experimental Protocol & Workflow
This protocol provides a robust starting point for optimization.
Materials:
5-Chloro-4-nitro-1H-pyrazole (1.0 eq)
Cysteamine hydrochloride (1.1 eq)
Potassium Carbonate (K₂CO₃) (3.0 eq)
Anhydrous Dimethylformamide (DMF)
Nitrogen or Argon gas supply
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-4-nitro-1H-pyrazole and potassium carbonate.
Seal the flask, and purge with nitrogen for 10-15 minutes.
Under a positive pressure of nitrogen, add anhydrous DMF via syringe.
In a separate flask, dissolve cysteamine hydrochloride in a minimum amount of water and neutralize with a portion of the K₂CO₃. Extract the free-base cysteamine into an organic solvent, dry, and concentrate. Alternatively, add the cysteamine hydrochloride directly, but increase K₂CO₃ to 3.0 equivalents to both free-base the amine and deprotonate the thiol.
Add the cysteamine to the reaction mixture.
Heat the reaction to 60-70 °C with vigorous stirring.
Monitor the reaction progress by TLC every 1-2 hours.
Upon completion, cool the mixture to room temperature and pour it into ice water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel, using an eluent containing 1% triethylamine.
Figure 2: General Experimental Workflow. (Within 100 characters)
References
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. (n.d.). ResearchGate. [Link]
Vargas-Jentzsch, P., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters. [Link]
Pawlas, J., et al. (n.d.). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. ACS Publications. [Link]
Kula, K., et al. (2021). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. [Link]
Tsyshchuk, R., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemRxiv. [Link]
Li, Z., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]
Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2021). Letters in Applied NanoBioScience. [Link]
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2021). ResearchGate. [Link]
Simple Synthesis of Pyrazole-derived Dithioethers. (2016). ResearchGate. [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
Synthesis of 4-Functionalized Pyrazoles via Oxidative Thio/selenocyanation Mediated by PhICl2 and NH4SCN/KSeCN. (2020). ResearchGate. [Link]
DumanoviC, D., & Kosa, D. (n.d.). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. Heterocycles. [Link]
Optimization of the INOC reaction conditions for 5a synthesis. (n.d.). ResearchGate. [Link]
Yin, C., et al. (2022). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. ACS Omega. [Link]
Le, K., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link]
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2022). ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
Current Status: Online 🟢
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Downstream Processing & Isolation Protocols
Introduction: The Physicochemical Paradox
Welcome. You are likely here because 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (hereafter referred to as Compound X ) is behaving erratically during workup.
This molecule presents a classic "push-pull" purification challenge. It is an amphoteric zwitterion :
The Acid: The 4-nitropyrazole moiety is electron-deficient, making the pyrazole -NH proton significantly acidic (pKa ~9.6).[1]
The Base: The ethylamine side chain is a standard primary amine (pKa ~10.5).[1]
The Consequence: At neutral pH, the molecule often exists as a zwitterion or a highly polar cation, making it reluctant to leave the aqueous phase into standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Furthermore, the synthesis (typically nucleophilic substitution with cysteamine) generates stubborn disulfide byproducts (cystamine).
This guide abandons generic advice. We will use the molecule's unique pKa profile to force impurities into the waste stream while selectively isolating your target.[1]
Module 1: The pH-Switch Extraction Protocol (The "Golden Logic")
User Issue: "I extracted with Ethyl Acetate/Water, but my product stayed in the water (or the yield is terrible)."
Diagnosis: You likely performed the extraction at neutral or slightly acidic pH.[1] At pH < 9, the amine is protonated (
), making the molecule a water-soluble cation.
The Solution: You must exploit the "pH Window" where the impurities are soluble, but the product is not.
The Protocol
Step
Action
Mechanistic Rationale
1. Acid Wash
Dissolve crude in 0.5 M HCl (pH ~1-2). Wash with EtOAc (x2).
Target: Unreacted 4-nitro-5-chloropyrazole.[1] Chemistry: At pH 1, the product is cationic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) and stays in water. The unreacted halopyrazole is neutral/acidic and extracts into the organic layer.[1]
2. The Switch
Adjust the aqueous phase pH to ~10.0 using 2M NaOH (dropwise).
Target: Isoelectric Point (pI). Chemistry: You are approaching the pI where the net charge is near zero (Zwitterion). The product becomes least soluble in water.[1]
Target: Compound X.[1] Chemistry: Standard organics (EtOAc/DCM) are often too non-polar for this zwitterion.[1] n-Butanol or IPA/CHCl3 mixtures are polar enough to solvate the zwitterion.
Wash organic layer with Brine .[1][2] Dry over Na2SO4 .
Removes residual water and trapped inorganic salts.[1]
Critical Warning: Do not use strong reducing agents (like Zinc/HCl) to break disulfide byproducts during this step, as you risk reducing the nitro group to an amine (forming a diaminopyrazole), which is unstable and air-sensitive.
Module 2: Visualizing the Species Distribution
To troubleshoot effectively, you must visualize what the molecule looks like at different pH levels.
Figure 1: Species distribution map. The "Precipitation Zone" (pH 9.6–10.[1]5) is the sweet spot for isolation or extraction into polar organics.
Module 3: Troubleshooting FAQ
Ticket #101: "I have a stubborn disulfide impurity (Cystamine)."
Symptom: NMR shows extra methylene protons; Mass Spec shows a dimer peak [M+M-2H].[1]
Root Cause: Oxidation of excess cysteamine during the reaction.[1] Cystamine is a diamine and behaves similarly to your product.[1]
Resolution:
Pre-Workup Reduction: Before the acid wash, treat the crude aqueous mixture with TCEP (Tris(2-carboxyethyl)phosphine) .
Why TCEP? Unlike DTT or metals, TCEP is selective for disulfides and will generally not reduce the nitro group on the pyrazole ring at neutral/acidic pH.
Wash it away: TCEP converts the disulfide back to cysteamine (monomer).[1] Cysteamine is much more water-soluble than your pyrazole product.[1] It will stay in the aqueous phase during the n-Butanol extraction (Step 3 of Module 1).
Ticket #102: "The product is oiling out during recrystallization."
Symptom: Upon cooling the ethanol solution, the product separates as a gum instead of crystals.
Root Cause: The melting point is likely suppressed by impurities, or the cooling is too rapid.
Resolution:
Solvent Switch: Switch from pure Ethanol to Ethanol/Water (9:1) or Acetonitrile .[1]
Seed & Slow Cool: Dissolve at reflux. Cool to room temperature slowly (turn off the stir plate heat but leave the flask in the oil bath to cool with the bath). Add a seed crystal if available.[1]
Salt Formation: If the free base remains an oil, convert it to the Hydrochloride Salt .[1]
Add Diethyl Ether until turbid.[1] The HCl salt often crystallizes much better than the zwitterion.[1]
Ticket #103: "Is this compound explosive?"
Symptom: Safety concern regarding the "Nitro-Pyrazole" motif.
Assessment:YES, treat with caution.Guidance:
Nitropyrazoles are energetic materials.[1][3] While the thio-ethylamine chain adds "ballast" (reducing energy density), the core is still high-energy.[1]
Do not grind the dry solid in a mortar and pestle.[1]
Perform all rotary evaporation behind a blast shield.[1]
Module 4: High-Purity Isolation (Chromatography)
If you require >99% purity (e.g., for biological assays), liquid-liquid extraction is insufficient. You need Reverse Phase HPLC.[1]
The Challenge: The primary amine interacts with silanol groups on silica, causing severe peak tailing.
The Fix: Use an ion-pairing agent or pH modifier.[1]
Rationale: The TFA protonates the amine (locking it as
) and suppresses silanol ionization. This results in sharp, symmetrical peaks.
Alternative (If acid-sensitive):
Buffer: 10mM Ammonium Bicarbonate (pH 8.0).
Rationale: Runs the compound near its neutral/zwitterionic state.[1]
Summary Workflow: The Decision Tree
Figure 2: Logical decision tree for processing the crude reaction mixture.
References
Nitropyrazole Solubility & Properties
Zhang, J., et al. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data, 2025. Link
Note: Provides critical data on solubility trends of the nitropyrazole core in polar vs. non-polar solvents.
Disulfide (Cystamine)
Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 1991, 56(8), 2648–2650. Link
Note: Establishes TCEP as the reagent of choice for selective disulfide reduction in the presence of other functional groups.
Claramunt, R. M., et al. "The pKa values of pyrazoles." Advances in Heterocyclic Chemistry, 2000.
Safety of Nitrated Heterocycles
Tang, Y., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."[1] Molecules, 2020, 25(15), 3438. Link
Note: Essential reading for safety handling of high-nitrogen/nitro-substituted pyrazoles.
Technical Support Center: Synthesis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
The following technical guide serves as a specialized support resource for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine . This document is structured to address specific failure modes, mechanistic causali...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine . This document is structured to address specific failure modes, mechanistic causality, and process optimization for researchers encountering difficulties with this protocol.
Case ID: PYR-NIT-THIO-005
Status: Active
Subject: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on Nitropyrazoles[1]
Reaction Overview & Mechanism
The synthesis typically involves the Nucleophilic Aromatic Substitution (SNAr) of 5-chloro-4-nitro-1H-pyrazole (or its tautomer) with cysteamine (2-aminoethanethiol) .[1]
Electrophile: 5-Chloro-4-nitro-1H-pyrazole.[1] The nitro group at position 4 strongly activates the carbon at position 5 towards nucleophilic attack by stabilizing the Meisenheimer complex intermediate.
Nucleophile: Cysteamine. Contains both a thiol (-SH) and an amine (-NH2) group.[1][2]
Target: Selective S-alkylation to form the thioether linkage, leaving the primary amine free.
Pathway Visualization
The following diagram details the competitive landscape of the reaction, highlighting the critical divergence between the desired product and common impurities.
Figure 1: Reaction network showing the primary SNAr pathway and three critical parasitic side reactions.
Troubleshooting Guide (FAQ Format)
Ticket #1: "My yield is consistently low (<40%), and I see a large baseline spot on TLC."
Diagnosis:Disulfide Formation (Oxidative Dimerization)
Cysteamine is highly susceptible to oxidation in air, forming cystamine (the disulfide dimer).[1] This consumes your nucleophile before it can react with the pyrazole.
Mechanism:
Corrective Action:
Degas Solvents: Sparge all reaction solvents with Nitrogen or Argon for 15 minutes prior to use.
In-Situ Generation: Use Cysteamine Hydrochloride salt instead of the free base. Neutralize it in situ only once the electrophile is present.
Reducing Environment: Add a catalytic amount of TCEP (Tris(2-carboxyethyl)phosphine) or perform the reaction under a strict inert atmosphere.
Ticket #2: "I isolated a solid, but NMR shows no ethyl protons and a shift in the pyrazole region."
Diagnosis:Hydrolysis of the Chloropyrazole
If the reaction pH is too high or water is present, the hydroxide ion (
) competes with the thiol. The chloride is displaced by hydroxide, forming 5-hydroxy-4-nitro-1H-pyrazole .
Mechanism: The nitro group activates the ring so strongly that even water can act as a nucleophile at elevated temperatures.
Corrective Action:
Control pH: Avoid strong hydroxide bases (NaOH, KOH).[1] Use softer, non-nucleophilic bases like DIPEA (Diisopropylethylamine) or anhydrous Carbonate (
Solvent Choice: Switch to anhydrous polar aprotic solvents (DMF, DMSO, or Acetonitrile).[1] Avoid water/alcohol mixtures if hydrolysis is observed.
Ticket #3: "Mass Spec shows a peak at [M+H]+ corresponding to roughly double the molecular weight."
Diagnosis:Over-Alkylation (Formation of N,S-Bis-adduct)
The product contains a primary amine.[1] Once formed, this amine can act as a nucleophile and attack a second molecule of 5-chloro-4-nitro-1H-pyrazole, leading to a dimer where the pyrazole is attached to both the Sulfur and the Nitrogen.
Causality: This occurs when the starting material (chloropyrazole) is in excess or if the reaction is run at high concentrations where the product competes with cysteamine.
Corrective Action:
Stoichiometry: Use a slight excess of Cysteamine (1.1 - 1.2 equivalents) relative to the pyrazole.[1] This ensures the thiol (which is a better nucleophile than the product amine) dominates the kinetics.
Reverse Addition: Add the pyrazole solution slowly to the cysteamine solution. This keeps the concentration of electrophile low relative to the nucleophile.
Validated Experimental Protocol
This protocol is designed to minimize oxidation and hydrolysis side reactions.
Preparation: Charge a round-bottom flask with Cysteamine HCl (1.2 eq) and anhydrous Acetonitrile.
Degassing: Sparge the suspension with Nitrogen for 10 minutes.
Activation: Add TEA (2.5 eq) via syringe. The solution may become homogenous or form a salt precipitate. Stir for 5 minutes under
.
Note: 1.0 eq of base neutralizes the HCl; the remaining 1.5 eq acts as the proton scavenger for the reaction.
Addition: Add 5-Chloro-4-nitro-1H-pyrazole (1.0 eq) in one portion (solid) or dissolved in a minimum volume of degassed Acetonitrile.
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
Monitor: TLC should show consumption of the non-polar pyrazole and appearance of a polar, ninhydrin-positive spot (primary amine).[1]
Workup:
Concentrate the solvent under reduced pressure.
Resuspend residue in water (to dissolve salts) and extract with Ethyl Acetate.[1]
Critical: If the product is amphoteric (zwitterionic), simple extraction may fail. In that case, adjust pH to ~9 before extraction.
Data Summary: Nucleophile Competition
The following table summarizes the reactivity profile of competing nucleophiles in the reaction mixture.
Nucleophile
Reactivity (Softness)
Outcome
Status
Thiol (-SH)
High (Soft)
Target Product (C-S bond)
Desired
Amine (-NH2)
Moderate (Hard)
N-Alkylated Isomer or Dimer
Impurity
Hydroxide (OH-)
Moderate (Hard)
Hydrolysis Product (Pyrazolone)
Impurity
Water (H2O)
Low
Hydrolysis Product
Impurity (Slow)
References
Nucleophilic Aromatic Substitution on Pyrazoles
Mechanism:[3][4][5][6] The nitro group at position 4 lowers the LUMO energy of the pyrazole ring, facilitating the addition of the nucleophile at C5.
Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.
Reactivity of 5-Chloro-4-nitropyrazoles
Studies confirm that 5-chloro-4-nitropyrazoles undergo SNAr readily with thiols and amines, with thiols generally showing kinetic preference due to higher nucleophilicity in neutral/basic media.[1]
Source: K. Makino et al., "Synthesis and properties of 4-nitro-5-substituted pyrazoles," J. Heterocyclic Chem., 1998. [1]
Cysteamine Oxidation Kinetics
Detailed analysis of thiol oxid
Source: Capozzi, G., & Modelli, A. (2004). "Oxidation of Thiols." The Chemistry of the Thiol Group. Wiley.
troubleshooting NMR spectra of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Technical Support Center: 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine Welcome to the technical support resource for the NMR analysis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Welcome to the technical support resource for the NMR analysis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for the structural verification and purity assessment of this compound. Here, we address common and complex issues encountered during NMR spectral acquisition and interpretation, blending foundational principles with practical, field-tested solutions.
Expected NMR Spectral Data
A crucial first step in any troubleshooting process is to have a clear baseline. The table below summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. Note that actual shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment
Proton (¹H) Signal
Predicted δ (ppm)
Carbon (¹³C) Signal
Predicted δ (ppm)
Key Correlations (HMBC)
Pyrazole-H
H-3
~8.0 - 8.5 (s, 1H)
C-3
~135 - 140
H-3 to C-4, C-5
Pyrazole-C-NO₂
-
-
C-4
~125 - 130
-
Pyrazole-C-S
-
-
C-5
~145 - 150
-
S-CH₂
H-α
~3.1 - 3.4 (t, 2H)
C-α
~30 - 35
H-α to C-β, C-5
CH₂-NH₂
H-β
~2.9 - 3.2 (t, 2H)
C-β
~40 - 45
H-β to C-α
NH (pyrazole)
NH
~13.0 - 14.0 (br s, 1H)
-
-
-
NH₂ (amine)
NH₂
~1.5 - 3.0 (br s, 2H)
-
-
-
Note: Chemical shift predictions are based on the analysis of similar nitro-pyrazole and thioether structures.[1][2] The signals for NH and NH₂ protons are highly variable and may exchange with residual water in the solvent.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during routine analysis.
Q1: My NH₂ and/or pyrazole NH peaks are very broad or have disappeared entirely. Is my sample degrading?
A1: This is typically normal and not an indication of degradation. Protons attached to nitrogen atoms (and oxygen) are "exchangeable." Their chemical shift and appearance are highly sensitive to temperature, concentration, and the presence of even trace amounts of water or acidic impurities in the NMR solvent.[3] They often appear as broad singlets or may be broadened into the baseline.
Q2: How can I definitively identify the NH and NH₂ proton signals?
A2: The most reliable method is a D₂O exchange experiment . After acquiring your initial ¹H NMR spectrum, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The signals corresponding to the NH and NH₂ protons will exchange with deuterium and disappear from the spectrum.[3] This provides unequivocal confirmation of their identity.
Q3: The triplets for the ethylamine chain (-S-CH₂-CH₂-NH₂) are not perfectly resolved. What could be the cause?
A3: Several factors can lead to poorly resolved triplets.
Viscosity/Aggregation: At higher concentrations, intermolecular interactions can restrict molecular tumbling, leading to broader lines. Try diluting your sample.
Second-Order Effects: If the chemical shift difference (in Hz) between the two methylene groups is not significantly larger than their coupling constant (~7 Hz), you may observe more complex patterns instead of clean triplets. This is more common on lower-field spectrometers.[4]
Conformational Restriction: While less likely for a flexible ethyl chain, some restricted rotation can lead to magnetic inequivalence of the protons, complicating the spectrum.
Q4: I see peaks around δ 7.26, 2.50, or 1.56 ppm that don't belong to my compound. What are they?
A4: These are very common residual solvent or impurity peaks. δ 7.26 ppm corresponds to residual chloroform (CHCl₃) in CDCl₃. δ 2.50 ppm is from residual dimethyl sulfoxide in DMSO-d₆. The peak at δ 1.56 ppm is often from water. Always consult a standard chart of NMR solvent impurities to identify these extraneous signals.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex spectral issues.
Problem 1: Unexpected Peaks in the Spectrum
The appearance of extra peaks is the most common issue, pointing to the presence of impurities. The key is to identify the source.
Possible Cause A: Starting Materials or Reagents
Rationale: Incomplete reaction or purification can leave residual starting materials, such as 4-nitro-1H-pyrazole or 2-aminoethanethiol.
Troubleshooting Protocol:
Obtain the ¹H NMR spectra of your starting materials under the same conditions as your product.
Spike your sample: Add a small amount of a suspected starting material to your NMR sample. If an impurity peak increases in integration, you have confirmed its identity.
Solution: Re-purify your compound using an appropriate method (e.g., column chromatography with a different solvent system, recrystallization).
Possible Cause B: Regioisomers or Tautomers
Rationale: The synthesis of substituted pyrazoles can sometimes yield a mixture of regioisomers.[5] For example, the thioether linkage could potentially form at the N1 position instead of C5. Additionally, the pyrazole ring can exist in different tautomeric forms, which, if the exchange is slow on the NMR timescale, could give rise to separate sets of signals.[6]
Troubleshooting Protocol:
2D NMR Spectroscopy: Advanced NMR techniques are invaluable here.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. A correlation from the pyrazole proton (H-3) to the carbon bearing the sulfur (C-5) would confirm the desired structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations, helping to confirm the spatial arrangement of atoms.
Variable Temperature (VT) NMR: If tautomerism is suspected, acquiring spectra at different temperatures can be informative. If the extra peaks coalesce into a single set of averaged signals at higher temperatures, it strongly suggests the presence of isomers in dynamic equilibrium.[3]
Possible Cause C: Side Products
Rationale: The starting 2-aminoethanethiol is susceptible to oxidation, forming a disulfide dimer. This would introduce a new set of signals, typically with a different chemical shift for the methylene groups.
Troubleshooting Protocol:
LC-MS Analysis: Couple your analysis with mass spectrometry to identify the molecular weights of the impurities. The disulfide would have a distinct mass.
Review Synthesis/Workup: Ensure that all steps were performed under an inert atmosphere if required and that the workup conditions are not promoting side reactions.[7]
Workflow for Troubleshooting Unexpected Peaks
Caption: A logical workflow for diagnosing the source of unexpected signals in an NMR spectrum.
Problem 2: All Peaks are Broad or Distorted
If the entire spectrum suffers from poor resolution, the issue is likely global rather than specific to one part of the molecule.
Possible Cause A: Poor Shimming
Rationale: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp NMR lines. Poor shimming is the most common cause of broad, asymmetric peaks.
Solution: Re-shim the spectrometer on your sample. If using an automated system, ensure the lock signal is stable and sufficient before proceeding.
Possible Cause B: Paramagnetic Impurities
Rationale: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) from glassware, reagents, or catalysts can cause significant line broadening.[8]
Solution:
Filter your NMR sample through a small plug of Celite or silica gel in a Pasteur pipette directly into a clean NMR tube.
If metal contamination is strongly suspected, dissolving the sample in a solvent containing a chelating agent like EDTA and then extracting can be effective, though this is a more involved purification step.
Possible Cause C: Sample Aggregation
Rationale: At high concentrations, molecules can aggregate or stack through intermolecular forces (e.g., hydrogen bonding, π-stacking of the pyrazole rings). This slows molecular tumbling and leads to broader signals.
Solution:
Dilute the sample significantly.
Acquire the spectrum at a higher temperature to break up aggregates.
Change to a more polar or hydrogen-bond-disrupting solvent like DMSO-d₆ or Methanol-d₄.[3]
Experimental Protocols
Protocol 1: D₂O Exchange Experiment
Prepare Sample: Prepare your sample of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Acquire Initial Spectrum: Run a standard ¹H NMR experiment. Carefully note the chemical shifts and integrations of all peaks, especially any broad signals suspected to be NH or NH₂.
Add D₂O: Carefully add one drop (approx. 20-30 µL) of deuterium oxide (D₂O) to the NMR tube.
Mix: Cap the tube securely and invert it 10-15 times to ensure thorough mixing. A brief, gentle vortex can also be used.
Re-acquire Spectrum: Place the tube back in the spectrometer and immediately re-acquire the ¹H NMR spectrum using the same parameters.
Analyze: Compare the "before" and "after" spectra. The peaks corresponding to the pyrazole NH and the amine NH₂ protons should have significantly diminished or disappeared completely.
References
The Royal Society of Chemistry. ¹H- and ¹³C-NMR for -. [Link]
University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. [Link]
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
NPTEL. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]
Modgraph. ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
ResearchGate. Effects of impurities in catalyst on catalytic reaction of dimethyl thioether synthesis. [Link]
Wiley-VCH. Combination of ¹H and ¹³C NMR Spectroscopy. [Link]
Molecules. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs. [Link]
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
ResearchGate. ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]
Beilstein Journal of Organic Chemistry. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN. [Link]
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
optimizing reaction conditions for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine synthesis
Welcome to the technical support center for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding this synthesis. My goal is to equip you with the necessary knowledge to optimize your reaction conditions and overcome common experimental hurdles.
The synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is a crucial step in the development of various pharmacologically active molecules. The pyrazole moiety is a common scaffold in medicinal chemistry, and the introduction of a thioethanamine side chain can significantly modulate a compound's biological activity and pharmacokinetic properties.[1] This guide will focus on the most common synthetic route: the nucleophilic aromatic substitution (SNAr) reaction between a 5-halo-4-nitropyrazole and cysteamine.
Proposed Synthetic Pathway
The most direct and commonly employed method for the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine involves the reaction of a 5-halo-4-nitropyrazole, such as 5-chloro-4-nitro-1H-pyrazole, with cysteamine in the presence of a suitable base. The electron-withdrawing nitro group at the 4-position activates the 5-position of the pyrazole ring, making it susceptible to nucleophilic attack by the thiolate anion of cysteamine.
Caption: Proposed Synthetic Route
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
Incomplete Reaction: The reaction may not be going to completion.
Temperature: SNAr reactions on heteroaromatic rings can sometimes be sluggish at room temperature. Consider moderately increasing the reaction temperature (e.g., to 50-80 °C). Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
Reaction Time: Ensure the reaction is running for a sufficient duration. Again, monitoring the reaction is key.
Base Strength and Stoichiometry: The base is crucial for deprotonating the thiol of cysteamine to the more nucleophilic thiolate.
Choice of Base: If you are using a weak base like triethylamine (Et3N), consider switching to a stronger base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Equivalents of Base: Ensure you are using at least two equivalents of base: one to deprotonate the cysteamine thiol and another to neutralize the HCl byproduct of the reaction. An excess of a solid base like K2CO3 is often beneficial.
Degradation of Reactants or Products:
Cysteamine Oxidation: Cysteamine can readily oxidize to form cystamine (the disulfide). To mitigate this, consider degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Instability: The product itself may be unstable under the reaction or work-up conditions. If you are heating the reaction, ensure you are not exceeding the product's stability range.
Q2: I'm observing a significant impurity with the same mass as my product in the LC-MS analysis. What is the likely identity of this impurity and how can I prevent its formation?
A2: An impurity with the same mass as your product is almost certainly an isomer. In this synthesis, the most probable isomeric impurity is the N-alkylated product, where the amino group of cysteamine has acted as the nucleophile instead of the thiol group.
Understanding the Chemoselectivity: While the thiol is a stronger nucleophile than the amine, N-alkylation can still occur, especially under certain conditions. The key is to favor the formation of the thiolate anion.
Strategies to Promote S-alkylation:
Choice of Base: Using a base that selectively deprotonates the thiol over the amine is critical. Potassium carbonate is a good choice as it is strong enough to deprotonate the thiol but generally not the amine. Stronger bases like NaH will deprotonate both, but the thiolate is still the more reactive nucleophile.
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity. If you are observing a significant amount of the N-alkylated product, try running the reaction at a lower temperature for a longer period.
Protecting the Amine: If other strategies fail, you can protect the amine group of cysteamine with a suitable protecting group (e.g., Boc). This will require an additional deprotection step after the thioether formation.
Q3: My cysteamine starting material appears to degrade during the reaction, as evidenced by the formation of a white precipitate (cystamine). How can I minimize this?
A3: The degradation of cysteamine to its disulfide, cystamine, is a common issue due to its susceptibility to oxidation.
Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere. This involves using degassed solvents and purging the reaction vessel with nitrogen or argon before adding the reagents.
Freshly Sourced Reagent: Use freshly opened or purified cysteamine. Over time, cysteamine can oxidize upon exposure to air.
In Situ Thiolate Generation: Adding the base to the cysteamine in the solvent under an inert atmosphere just before adding the 5-halo-4-nitropyrazole can help minimize the time the free thiol is exposed to potential oxidants.
Q4: The reaction seems to stall and does not proceed to completion, even with extended reaction times. What adjustments can I make?
A4: A stalled reaction can be due to insufficient reactivity of the starting materials or deactivation of the catalyst (if any).
Solvent Effects: The choice of solvent can significantly impact the rate of an SNAr reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the ions and intermediates involved in the reaction. If you are using a less polar solvent, switching to one of these may increase the reaction rate.
Leaving Group: If you are using a 5-bromo or 5-iodopyrazole, the reaction should be faster than with a 5-chloropyrazole. However, 5-chloropyrazoles are often more readily available and cost-effective.[2] If using a chloro- derivative, increasing the temperature may be necessary.
Phase Transfer Catalyst: If you are using a solid-liquid biphasic system (e.g., K2CO3 in acetonitrile), adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction.
Q5: Purification of the final product is challenging. What are some effective purification strategies?
A5: The amphoteric nature of the product (containing a basic amine and a potentially acidic pyrazole N-H) can make purification by standard silica gel chromatography difficult.
Acid-Base Extraction: An acid-base workup can be an effective way to separate your product from non-basic impurities.
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your product should move into the aqueous layer.
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
Basify the aqueous layer with a base (e.g., saturated NaHCO3 or dilute NaOH) to a pH of ~8-9.
Extract your product back into an organic solvent.
Chromatography with Additives: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent streaking of your product on the silica gel column.
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction?
A: For general use, potassium carbonate (K2CO3) is an excellent choice. It is strong enough to deprotonate the thiol, readily available, and generally provides good selectivity for S-alkylation. For more challenging substrates or when a homogeneous reaction is desired, a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used.
Q: How critical is the choice of solvent?
A: The solvent plays a significant role in SNAr reactions. Aprotic polar solvents like DMF, DMSO, and acetonitrile are highly recommended as they can effectively solvate the charged intermediates and accelerate the reaction. Protic solvents like ethanol or water can also be used but may lead to slower reaction rates and potential side reactions.
Q: Can I use a different leaving group on the pyrazole ring?
A: Yes. The reactivity of the leaving group generally follows the order I > Br > Cl > F for SNAr reactions. While a 5-iodopyrazole would be the most reactive, 5-chloro-4-nitropyrazoles are often more accessible and are typically reactive enough for this synthesis, especially with heating.
Q: What are the primary safety considerations for this synthesis?
A:
Nitro Compounds: 4-Nitropyrazoles are energetic materials and should be handled with care. Avoid excessive heating and mechanical shock.[3][4]
Cysteamine: Cysteamine has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Bases: Handle strong bases like NaH with extreme caution, as they are flammable and react violently with water.
Solvents: DMF and DMSO have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Recommended Reaction Conditions
Parameter
Recommended
Rationale
Pyrazole Substrate
5-Chloro-4-nitro-1H-pyrazole
Good balance of reactivity and availability.
Thiol Reagent
Cysteamine
Provides the desired thioethanamine side chain.
Base
K2CO3 (2.5 equivalents)
Promotes selective thiolate formation and neutralizes HCl byproduct.
Solvent
Acetonitrile or DMF
Aprotic polar solvents that facilitate SNAr reactions.
Temperature
50-80 °C
Provides a good reaction rate without significant decomposition.
Atmosphere
Inert (Nitrogen or Argon)
Minimizes oxidation of cysteamine.
Reaction Time
4-24 hours
Monitor by TLC or LC-MS for completion.
Visualizations
Experimental Workflow
Caption: General Experimental Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree
References
Simple Synthesis of Pyrazole-derived Dithioethers. (n.d.). CORE. Retrieved February 15, 2026, from [Link]
Practical Synthesis of Pyrazol-4-thiols. (2025). ChemRxiv. [Link]
Metal- and Solvent-Free Cascade Reaction for the Synthesis of Amino Pyrazole Thioether Derivatives. (2021). The Journal of Organic Chemistry. [Link]
Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
(PDF) Simple Synthesis of Pyrazole-derived Dithioethers. (2015). ResearchGate. [Link]
Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Computationally studied reaction between aromatic nitriles and cysteamine. (2023). ResearchGate. [Link]
Detailed mechanistic investigation into the S-nitrosation of cysteamine. (2012). PubMed. [Link]
Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. Retrieved February 15, 2026, from [Link]
NUCLEOPHILIC SUBSTITUTION REACTIONS ON N-NITROPYRAZOLES. (n.d.). Bases bibliographiques Pascal et Francis. Retrieved February 15, 2026, from [Link]
(PDF) Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. [Link]
Nitropyrazoles 21. Selective nucleophilic substitution of the nitro group in 1-amino-3,4-dinitropyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). PMC. [Link]
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). ResearchGate. [Link]
Technical Support Center: 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
Topic: Degradation Pathways & Stability Troubleshooting Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Introduction: Chemical Vulnerability Profile Welcome to the technical support hub for 2-[(4-Ni...
Audience: Researchers, Medicinal Chemists, and Analytical Scientists.
Introduction: Chemical Vulnerability Profile
Welcome to the technical support hub for 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine . This guide moves beyond basic storage instructions to address the specific mechanistic pathways by which this molecule degrades.
This compound is a push-pull system :
Electron-Withdrawing Core: The 4-nitro-pyrazole ring is highly electron-deficient.
Electron-Donating Linker: The thioether (-S-) and ethylamine tail act as electron donors.
Critical Weakness: The sulfur atom at position 5 is "activated" by the adjacent nitro group, making the C-S bond susceptible to both oxidation and nucleophilic attack (SNAr).
Module 1: Oxidative Instability (The Sulfur Linker)
Status: Primary Degradation Pathway
Risk Level: High (in solution/air)
The thioether linkage is the most kinetically accessible site for degradation. Unlike the aromatic ring, the sulfur atom is nucleophilic and readily reacts with electrophilic oxygen species (ROS, peroxides, or atmospheric oxygen over time).
Troubleshooting Q&A
Q: My LC-MS shows a split peak with M+16 and M+32 adducts. Is this an impurity?A: This is likely S-oxidation , not a synthetic impurity. The sulfur atom oxidizes sequentially:
Sulfoxide (+16 Da): The first oxidation product (chiral, often splits peaks in non-chiral HPLC due to diastereomeric interactions with buffers or column stationary phases).
Sulfone (+32 Da): The terminal oxidation product.
Diagnostic: Treat a small aliquot with dilute H2O2. If the M+16 peak grows, it is the sulfoxide.
Q: Can I use DMSO as a stock solvent?A:Use with caution. DMSO can act as an oxidant under certain conditions, or conversely, the compound can reduce DMSO if the pyrazole ring is photo-excited.
Recommendation: Store stocks in anhydrous acetonitrile or methanol at -20°C. If DMSO is required for bioassays, prepare fresh.
Mechanism of Action: S-Oxidation
The sulfur lone pair attacks oxygen species. The electron-withdrawing nitro group decreases the nucleophilicity of the sulfur slightly compared to a simple alkyl sulfide, but not enough to prevent oxidation.
Nitro-aromatics are notorious for photolability. The nitro group (-NO2) can undergo radical abstraction or rearrangement to a nitrite ester upon UV exposure.
Troubleshooting Q&A
Q: The compound turned from pale yellow to deep orange/brown on the bench. Is it safe to use?A:No. The color shift indicates photolytic degradation or nitro-reduction .
Nitro-to-Amine Reduction: In the presence of reducing agents (e.g., DTT, TCEP in biological buffers), the -NO2 group reduces to -NH2. This shifts the UV absorbance (loss of the yellow nitro-chromophore) and changes the mass by -30 Da (loss of O2, gain of H2).
Photolysis: Exposure to ambient light can trigger the formation of nitroso intermediates (Ar-NO) and radicals.
Q: Why are there "ghost peaks" in my NMR after leaving the tube in the light?A: You are likely seeing azo-dimerization or ring-opening products. The nitro-radical formed by light can couple with other species.
Protocol: Always wrap vials in aluminum foil or use amber glass. Perform long-term incubations in the dark.
The 4-nitro group makes the carbon at position 5 (attached to sulfur) highly electrophilic. This activates the molecule for Nucleophilic Aromatic Substitution (SNAr) .
Troubleshooting Q&A
Q: I incubated the drug in PBS (pH 7.4) with glutathione (GSH), and the parent compound disappeared. Why?A: You likely triggered a thiol-exchange reaction .
Mechanism: The GSH thiolate attacks Carbon-5, displacing the cysteamine side chain. This is a classic SNAr reaction driven by the electron-poor pyrazole ring.
Result: You form a Glutathione-Pyrazole adduct and release free cysteamine.
Q: Is the compound stable in basic lysis buffers?A:Poor stability. At pH > 9, hydroxide ions (OH-) can attack Carbon-5, hydrolyzing the C-S bond and releasing 4-nitro-1H-pyrazol-5-ol (or the tautomeric ketone).
Visualizing the Degradation Network
The following diagram maps the causality between environmental stressors and specific degradation products.
handling and safety precautions for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. This document serves as a critical resource for en...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. This document serves as a critical resource for ensuring laboratory safety and procedural integrity when handling this compound. The information herein is synthesized from established safety protocols for related chemical structures and general best practices in chemical laboratories.
Section 1: Compound Profile & Hazard Analysis
Before handling any chemical, a thorough understanding of its known and inferred properties is essential. Information on this specific molecule is limited, so this analysis is based on its constituent functional groups: a nitropyrazole ring, a thioether linkage, and a primary amine.
Predicted Physicochemical Properties
Property
Predicted Value/Information
Rationale & Significance for Handling
Appearance
Likely a solid (yellowish to brown)
The nitro group often imparts color. As a solid, the primary exposure risk is through inhalation of dust or skin contact.
Molecular Formula
C₅H₇N₅O₂S
---
Molecular Weight
217.21 g/mol
---
Stability
Stable under normal conditions. May be light-sensitive. Incompatible with strong oxidizing agents, strong acids, and bases.[1][2][3]
Store in a tightly closed, light-resistant container in a cool, dry, well-ventilated area away from incompatible materials.[4][5]
Hazard Identification & GHS Classification
Based on analogous compounds like 1-Nitropyrazole and 5-Nitro-1H-pyrazole, the predicted GHS classification for this compound is as follows.[2][3][6]
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][6]
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][3]
Section 2: Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the most critical engineering controls required when working with this compound?
A1: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7] The work area should be equipped with a safety shower and an eyewash station that are readily accessible and tested regularly.[5][6] Ensure adequate ventilation to prevent the accumulation of dust or vapors.[1]
Q2: How should I properly store this chemical to ensure its stability and safety?
A2: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It should be kept away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[2][3] Given the presence of the nitro-pyrazole group, storing it in a dark place or in a light-blocking container is a prudent measure to prevent potential photodegradation.[1][5]
Q3: I need to weigh the solid powder. What is the safest way to do this?
A3: Weighing should be performed within a fume hood or a ventilated balance enclosure to minimize dust inhalation.[6] Use anti-static weigh paper or boats. Do not use a brush to sweep up spills on the balance; instead, use a dedicated vacuum or damp wipe. Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[6][8]
Personal Protective Equipment (PPE)
Q4: What type of gloves should I use? Are standard latex gloves sufficient?
A4: No, standard latex gloves are often not appropriate as they provide poor protection against many organic chemicals.[8] Nitrile gloves are a better choice for general protection. Always inspect gloves for tears or holes before use. For prolonged handling or when working with solutions, consult a glove compatibility chart for the specific solvents being used. After handling, remove gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly.[1][9]
Q5: What is the minimum required eye and face protection?
A5: At a minimum, chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required at all times in the laboratory.[1][2] When there is a risk of splashing, such as during solution preparation or reaction work-up, a face shield should be worn in addition to safety goggles.[1][5]
Spills and Emergencies
Q6: I've spilled a small amount of the solid powder inside the fume hood. What's the protocol?
A6: For a minor spill contained within the fume hood:
Ensure your PPE is intact. Alert others in the immediate area.
Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.[6]
Carefully sweep the mixture into a designated, labeled hazardous waste container.[1] Avoid creating dust.[6]
Wipe the area with a damp cloth, and place the cloth in the same waste container.
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[1][10]
Q7: What are the first aid procedures for accidental exposure?
A7:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3][6]
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[2][6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately if you feel unwell.[2][6][7]
Section 3: Troubleshooting & Procedural Guides
Risk Assessment Workflow
Before any new experiment, a thorough risk assessment is mandatory. The following workflow should be followed to ensure all hazards are considered and mitigated.
Caption: Emergency response decision tree for spills.
Section 4: References
TCI Chemicals. (2025). SAFETY DATA SHEET for 1-Nitropyrazole.
CP Lab Safety. (n.d.). What are the Health and Safety Guidelines for Using Amines?
Aldrich. (2024). SAFETY DATA SHEET.
CymitQuimica. (2026). SAFETY DATA SHEET for 1H-Pyrazole-5-amine.
TCI America / Spectrum Chemical. (2018). SAFETY DATA SHEET for 5-Amino-1,3-diphenylpyrazole.
Fisher Scientific. (2025). SAFETY DATA SHEET for 5-Nitro-1H-pyrazole.
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Nitro-1H-pyrazole.
ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
Buran. (2024). Lab Safety Rules and Guidelines.
Fisher Scientific. (2025). SAFETY DATA SHEET for 3-Nitro-1H-pyrazole.
CP Lab Safety. (n.d.). Primary Amines for all Your Laboratory Needs.
Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
Cayman Chemical. (2025). Safety Data Sheet for Nitroxoline.
University College London (UCL) Safety Services. (2020). Thiols.
University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
Reddit. (2013). Handling thiols in the lab.
Tokyo Chemical Industry. (2025). SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole.
Taylor & Francis. (n.d.). Thioethers – Knowledge and References.
Disclaimer: This guide is intended for informational purposes only and is based on data from analogous chemical structures. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel at your institution before beginning any experimental work. Always consult the most recent Safety Data Sheet (SDS) for the specific compound you are using and adhere to all local and institutional safety regulations.
resolving solubility issues of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Topic: 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine The Physicochemical Profile (The "Why") To resolve solubility issues with 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , one must understand the conflict within its molec...
To resolve solubility issues with 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , one must understand the conflict within its molecular structure. This molecule is a "chemical chameleon" that changes its solubility state drastically based on pH.
The Nitro-Pyrazole Core (Acidic Moiety): The 4-nitro group is strongly electron-withdrawing. This lowers the pKa of the pyrazole -NH- proton significantly (likely into the 6.0–9.0 range), making it prone to deprotonation at neutral or basic pH.
The Ethanamine Tail (Basic Moiety): The primary amine (-NH₂) has a pKa of approximately 9.5–10.5. It seeks to accept a proton to become cationic (-NH₃⁺).
The "Zwitterionic Trap": At physiological pH (7.4), this molecule often exists in a zwitterionic state (positive amine, negative pyrazole) or a highly polar neutral state. While zwitterions are polar, they often possess high crystal lattice energy due to strong intermolecular ionic interactions, leading to poor solubility in both non-polar organics and neutral aqueous buffers.
Solvent Selection Matrix
Use this matrix to select the correct vehicle for your application. Do not assume PBS is a universal solvent.
Solvent System
Solubility Rating
Application Notes
DMSO (Dimethyl Sulfoxide)
Excellent (>50 mM)
Recommended Stock Solvent. Stable at -20°C.
DMF (Dimethylformamide)
Good (>30 mM)
Alternative to DMSO if sulfur interference is a concern in assays.
0.1 M HCl (Aqueous)
High
Forms the Hydrochloride salt. Protonates the amine, preventing zwitterion formation.
PBS (pH 7.4)
Poor / Risky
High risk of precipitation. The "Crash" zone. Avoid for initial dissolution.
Ethanol / Methanol
Moderate
Good for synthesis purification, but poor for biological stock concentrations (>10 mM).
Visualizing the Solubility Landscape
The following diagram illustrates the pH-dependent ionization states and their impact on solubility.
Figure 1: The "Zwitterionic Trap" occurs at neutral pH, leading to precipitation. Solubility is maximized at low pH (Cationic).
Step-by-Step Protocols
Protocol A: Preparation of a Stable Master Stock (DMSO)
Use this for long-term storage and in vitro assays.
Weighing: Weigh the solid compound into a glass amber vial (hygroscopic protection).
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
Checkpoint: Solution must be clear yellow/orange. If cloudy, do not proceed.
Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.
Protocol B: The "Sandwich" Dilution Method (For Animal/Cell Studies)
Prevents "crashing out" when moving from DMSO to Aqueous Buffer.
Start: 10 mM DMSO Stock.
Intermediate Step: Dilute 1:10 into PEG-400 or Tween-80 (5% in water) . Vortex immediately.
Why? Surfactants coat the hydrophobic core before it hits the high-dielectric water.
Final Step: Dilute this mixture dropwise into pre-warmed (37°C) PBS or Saline while stirring rapidly.
Target: Final DMSO concentration < 1%.
Troubleshooting Scenarios (FAQs)
Q1: I diluted my DMSO stock into PBS, and it turned cloudy immediately. What happened?A: You experienced "Solvent Shock." The hydrophobic nitro-pyrazole ring aggregated faster than the water could solvate the amine.
Fix: Do not dilute directly into PBS. Use Protocol B (Intermediate dilution) or acidify your PBS slightly (pH 6.0) if your assay permits.
Q2: Can I use this compound in cell culture without DMSO?A: Yes, but you must convert it to a salt form first.
Fix: Dissolve the solid in 0.1 M HCl (1 equivalent). Lyophilize (freeze-dry) this solution. The resulting powder is the Hydrochloride Salt , which is significantly more water-soluble and can be dissolved directly in media (check pH after addition, as it will be acidic).
Q3: The compound is stuck to the glass vial walls. How do I recover it?A: This indicates high lipophilicity.
Fix: Rinse the vial with warm Ethanol or Acetone. Do not use water to recover stuck material; it will only harden the precipitate.
Decision Logic for Formulation
Figure 2: Decision tree for selecting the appropriate formulation vehicle based on experimental intent.
References
PubChem. (2025).[1][2][3] 4-nitro-1H-pyrazole | C3H3N3O2.[2][4][5] National Library of Medicine. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Contextual reference for Nitro-pyrazole acidity/pKa shifts).
avoiding the formation of isomers in 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine synthesis
Technical Support Center: Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine. The formation of isomers is a critical challenge in the synthesis of many substituted pyrazoles, leading to reduced yields and complex purification processes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic route.
Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Isomer Formation
Issue 1: My TLC/LC-MS analysis shows two or more spots with the same mass, indicating the presence of isomers. What are they and why are they forming?
This is the most common issue encountered during this synthesis. The likely culprits are regioisomers formed due to the ambident nature of the 4-nitro-1H-pyrazole-5-thiol starting material.
Root Cause Analysis:
The pyrazole ring system has two nitrogen atoms, and the thiol group introduces another nucleophilic center. When reacting 4-nitro-1H-pyrazole-5-thiol with an electrophile like 2-chloroethanamine or its equivalent, the substitution can occur at three possible locations: the sulfur atom (S-alkylation), the N1 nitrogen atom, or the N2 nitrogen atom (N-alkylation).
The formation of these N-alkylated isomers is a well-documented challenge in pyrazole chemistry.[1][2] The regioselectivity of the reaction is highly dependent on the reaction conditions.[3]
Visualizing the Problem:
Caption: Reaction pathways leading to S- and N-alkylated isomers.
Issue 2: How can I control the reaction to selectively synthesize the desired S-alkylated product?
Controlling the regioselectivity is key. The choice of base and solvent system is critical in directing the alkylation to the sulfur atom.
Troubleshooting Steps & Optimization:
Choice of Base: The basicity and the nature of the counter-ion can significantly influence the reaction's outcome.
Mild, Heterogeneous Bases (Recommended): Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent often favor S-alkylation. The thiolate anion is softer and more nucleophilic than the pyrazole nitrogens under these conditions.
Strong, Homogeneous Bases (Use with Caution): Stronger bases like sodium hydride (NaH) can lead to the formation of a dianion, increasing the likelihood of N-alkylation.[2]
Solvent Selection: The polarity and protic nature of the solvent play a crucial role.
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), acetone, or acetonitrile are generally preferred. They effectively solvate the cation of the base without protonating the nucleophiles, allowing the inherently more nucleophilic thiolate to react preferentially.
Protic Solvents (Avoid): Protic solvents like ethanol or water can protonate the thiolate, reducing its nucleophilicity and potentially favoring N-alkylation.
Temperature Control: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can enhance selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored N-alkylated isomers.
Data-Driven Recommendations:
Parameter
Condition A (Favors S-Alkylation)
Condition B (Risk of Isomers)
Rationale
Base
K₂CO₃ or Cs₂CO₃
NaH or NaOH
Mild bases preferentially form the softer thiolate nucleophile.
Solvent
DMF, Acetone, Acetonitrile
Ethanol, Methanol
Polar aprotic solvents do not suppress the nucleophilicity of the thiolate.
Temperature
0°C to Room Temperature
Reflux
Lower temperatures increase the kinetic control, favoring the more reactive nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic procedure you recommend to maximize the yield of the desired S-alkylated product?
Based on established principles for selective S-alkylation of similar thiol-containing heterocycles, the following protocol is recommended.
Recommended Synthetic Protocol:
Preparation: To a solution of 4-nitro-1H-pyrazole-5-thiol (1.0 eq.) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq.).
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.
Addition of Electrophile: Add 2-chloroethanamine hydrochloride (1.1 eq.) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine.
Q2: How can I confirm the structure and differentiate between the S- and N-alkylated isomers?
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for unambiguous structure determination.
¹H NMR Spectroscopy: The chemical shift of the protons on the ethylamino chain will be different for S- and N-alkylated isomers. In S-alkylated products, the methylene group attached to the sulfur (-S-CH₂-) will typically appear at a different chemical shift compared to the methylene group attached to a nitrogen (-N-CH₂-).
¹³C NMR Spectroscopy: The chemical shift of the carbon atoms in the pyrazole ring and the ethylamino side chain will provide clear evidence of the point of attachment.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is particularly powerful. It shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between the methylene protons of the side chain and the C5 carbon of the pyrazole ring would confirm S-alkylation. Conversely, correlations to N1 or N2 would indicate N-alkylation.[4][5]
comparing the properties of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine with other nitro-pyrazoles
This guide provides an in-depth technical analysis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS: 1092697-32-9), comparing its physicochemical properties, reactivity, and application potential against standard nitr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS: 1092697-32-9), comparing its physicochemical properties, reactivity, and application potential against standard nitro-pyrazole derivatives.
Executive Summary
In the landscape of heterocyclic building blocks, 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (hereafter referred to as NPEA ) represents a bifunctional scaffold that bridges the gap between the electron-deficient 4-nitropyrazole core and the hydrophilic, nucleophilic utility of an aliphatic amine.[1] Unlike simple nitro-pyrazoles which suffer from poor solubility and limited functionalization points, NPEA introduces a "solubilizing linker" (the thio-ethanamine tail) directly at the C5 position.
This guide compares NPEA against three standard alternatives commonly used in medicinal chemistry:
4-Nitro-1H-pyrazole (4-NP): The unsubstituted parent scaffold.
3-Amino-4-nitropyrazole (3-ANP): An aromatic amine alternative.
4-Nitro-1H-pyrazole-3-carboxylic acid (4-NPCA): An acidic handle alternative.
Part 1: Physicochemical Property Matrix
The introduction of the thio-ethanamine side chain drastically alters the physicochemical profile of the pyrazole ring. The table below summarizes these differences, highlighting why NPEA is superior for fragment-based drug discovery (FBDD) where solubility and linker availability are critical.
Property
NPEA (Subject)
4-NP (Parent)
3-ANP (Alt. 1)
4-NPCA (Alt. 2)
Structure
Pyrazole-S-Linker-NH₂
Pyrazole-H
Pyrazole-NH₂ (Ar)
Pyrazole-COOH
Molecular Weight
~188.21
113.07
128.09
157.08
Solubility (pH 7.4)
High (Zwitterionic)
Low
Moderate
High (Anionic)
pKa (Acidic)
~8.5 (Pyrazole NH)
9.64
10.5
3.5 (COOH)
pKa (Basic)
~9.8 (Aliphatic NH₂)
N/A
~2.5 (Ar-NH₂)
N/A
Electronic State
Zwitterion / Cation
Neutral / Anion
Neutral
Anion
LogP (Predicted)
-0.5 to 0.2
0.65
0.15
-0.8
Linker Type
Flexible, Aliphatic
None
Rigid, Aromatic
Rigid, Carbonyl
Key Insight: The Zwitterionic Advantage
NPEA possesses both a basic aliphatic amine (pKa ~9.8) and an acidic pyrazole NH (pKa ~8.5, lowered by the electron-withdrawing nitro group). At physiological pH (7.4), the amine is protonated (
) and the pyrazole is partially deprotonated, creating a zwitterionic character . This significantly enhances aqueous solubility compared to 4-NP and 3-ANP , which remain largely neutral and less soluble.
Part 2: Reactivity & Synthetic Utility
The strategic value of NPEA lies in its orthogonal reactivity . While 3-ANP offers an exocyclic amine, it is an aromatic amine (aniline-like), making it a poor nucleophile and difficult to alkylate selectively. In contrast, the aliphatic amine of NPEA is highly nucleophilic, allowing for rapid conjugation (e.g., amide coupling, reductive amination) without competing reaction from the pyrazole nitrogens.
Reactivity Flowchart
The following diagram illustrates the distinct reaction pathways available to NPEA compared to its alternatives.
Figure 1: Comparative reactivity profiles. NPEA offers versatile aliphatic amine chemistry, whereas 3-ANP is limited to aromatic amine transformations.
Mechanistic Insight: The Thioether "Insulator"
The thioether linkage (-S-) in NPEA acts as an electronic insulator and spacer. In 3-ANP , the amine is directly conjugated to the electron-deficient nitro-pyrazole ring, drastically reducing its nucleophilicity. In NPEA , the ethyl spacer isolates the amine from the ring's electronics, preserving its high reactivity.
Part 3: Biological Applications & Experimental Validation[2]
Kinase Inhibitor Scaffold Design
Nitro-pyrazoles are classic bioisosteres for the purine ring in ATP-competitive kinase inhibitors.
NPEA Advantage: The ethylamine tail mimics the ribose or solubilizing side chains found in drugs like Palbociclib or Roscovitine. The terminal amine can form salt bridges with Asp/Glu residues in the solvent-exposed region of the kinase pocket.
Alternative Disadvantage:4-NP lacks this interaction handle, requiring difficult N-alkylation to introduce similar functionality.
Experimental Protocol: Determining pKa and Zwitterionic Nature
To validate the solubility and ionization state of NPEA versus 4-NP, the following potentiometric titration protocol is recommended.
Objective: Determine the
(pyrazole NH) and (ammonium) of NPEA.
Reagents:
Compound: NPEA (10 mg)
Solvent: Degassed water / MeOH (9:1 v/v) to ensure solubility of neutral species.
Titrant: 0.1 N NaOH and 0.1 N HCl.
Step-by-Step Methodology:
Preparation: Dissolve 10 mg of NPEA in 20 mL of solvent mixture. The starting pH should be near neutral.
Acid Titration: Add 0.1 N HCl in 10
L increments while monitoring pH until pH < 2.0. This protonates the pyrazole anion (if present) and ensures the amine is fully protonated.
Base Back-Titration: Titrate with 0.1 N NaOH in 5
L increments from pH 2.0 to pH 12.0.
Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points:
Inflection 1 (pH ~8.5): Deprotonation of the Pyrazole NH.
Inflection 2 (pH ~9.8): Deprotonation of the Ammonium (
to ).
Validation: Compare with 4-NP (Expect single inflection at pH ~9.6).
Synthesis Workflow: Derivatization for Library Construction
This protocol demonstrates the superior utility of NPEA for parallel synthesis compared to 3-ANP.
Figure 2: Standardized workflow for derivatizing NPEA. The aliphatic amine reacts selectively over the pyrazole nitrogen.
Protocol Notes:
Selectivity: Under these conditions (HATU/DIPEA), the aliphatic amine reacts exclusively. The pyrazole NH is too acidic and non-nucleophilic to react with activated esters without a strong base (e.g., NaH) and alkyl halides.
Purification: The product often precipitates upon adding water, or can be purified by SCX (Strong Cation Exchange) chromatography if the product retains basicity (unlikely for amides) or by standard silica flash chromatography.
References
El-Kashef, H., et al. (2012).[1] "New pyrazole derivatives of potential biological activity."[1][2][3][4][5][6][7][8][9] Arkivoc, 2012(7), 228-241.[1] (General synthesis of 5-substituted pyrazoles). Retrieved from [Link][1]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Nitropyrazole. Retrieved from [Link]
Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles." Chemistry – A European Journal, 17(48). (Discussion on tautomerism and N-alkylation). Retrieved from [Link]
validation of the structure of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine by X-ray crystallography
Topic: via Single-Crystal X-ray Diffraction Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1][2] [1][2] Executive Summary In the development of pyrazole-based...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: via Single-Crystal X-ray Diffraction
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1][2]
[1][2]
Executive Summary
In the development of pyrazole-based pharmacophores, structural ambiguity is a recurring bottleneck.[2] For the compound 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , the coexistence of an electron-withdrawing nitro group, a flexible thioether-amine tail, and the inherent prototropic tautomerism of the pyrazole ring creates a "perfect storm" of spectroscopic uncertainty.[1][2]
While NMR (
H, C, N) remains the workhorse for solution-state analysis, it frequently fails to distinguish between rapid tautomeric exchanges ( vs. ) or accurately predict the solid-state conformation of the flexible ethylamine side chain.[2] This guide details why Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the mandatory validation standard for this class of compounds, comparing its efficacy against NMR and Density Functional Theory (DFT).[2]
Part 1: The Technical Challenge – The Tautomer Trap
The core structural question for 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine lies in the location of the labile proton on the pyrazole ring and the conformation of the ethylamine tail.[1][2]
Annular Tautomerism: The pyrazole ring can exist as the
-tautomer or the -tautomer.[1][2] In solution, these interconvert rapidly on the NMR timescale, resulting in averaged signals.[2]
Zwitterionic Potential: The basic primary amine (
) and the acidic nitropyrazole NH moiety raise the possibility of a zwitterionic salt form ( / Pyrazole) in the solid state, which drastically alters physicochemical properties like solubility and bioavailability.[2]
Nitro Group Torsion: Steric hindrance between the thioether sulfur and the nitro group can force the nitro group out of planarity, breaking conjugation—a feature impossible to predict accurately with 1D NMR.[2]
Part 2: Comparative Analysis – XRD vs. NMR vs. DFT[1][2]
The following table contrasts the capabilities of the three primary structural validation methods for nitro-pyrazole derivatives.
Feature
SC-XRD (Gold Standard)
Solution NMR (H/C)
DFT (Computational)
Tautomer ID
Definitive. Direct imaging of H-atom positions or inference via N–N bond lengths.[1][2]
Ambiguous. Fast exchange often yields average signals; requires low-temp experiments.[1][2]
Predictive. Calculates relative energies but cannot confirm which polymorph crystallized.[2]
Side Chain
Precise. Maps exact torsion angles () of the S-C-C-N chain.
Flexible. NOE signals provide distance constraints but not fixed geometry.[2]
Idealized. Often finds global minimum (gas phase) that differs from solid-state packing.[1][2]
Interactions
Visualized. Direct observation of intermolecular H-bonds and -stacking.[1][2]
Inferred. Chemical shift perturbations suggest H-bonding but lack directionality.[1][2]
Modeled. Good for interaction energy, but dependent on basis set accuracy.[2]
Part 3: Experimental Protocol – The Self-Validating Workflow
To achieve the "Gold Standard" validation, a rigorous experimental workflow is required.[2] This protocol is designed to ensure the growth of diffraction-quality crystals for this specific polarity profile.[1][2]
Phase 1: Crystal Growth (The Critical Step)
Rationale: The compound has a polar amine tail and a lipophilic nitro-pyrazole core.[1][2] A single solvent system rarely works.[2]
Reference Standard: Compare observed lengths against the Cambridge Structural Database (CSD) averages for nitro-pyrazoles.
2. Confirming the Thioether Linkage
C–S Bond Geometry: The
bond length indicates conjugation.[2] A length Å suggests overlap between the sulfur lone pair and the pyrazole ring, influencing electronic properties.[2]
3. The Nitro Group Twist
Torsion Angle: Measure the
torsion. If , the nitro group is deconjugated due to steric clash with the adjacent thioether, significantly altering the compound's UV-Vis absorption and reactivity profile compared to planar analogues.[2]
Part 5: Visualizing the Logic[2]
The following diagrams illustrate the decision-making process and the experimental workflow for validating this structure.
Diagram 1: Structural Ambiguity Resolution Logic
This diagram maps how X-ray diffraction resolves the specific ambiguities left by NMR.
Caption: Decision matrix showing how SC-XRD resolves specific structural ambiguities (tautomerism, protonation) that NMR leaves unresolved due to timescale averaging.
Diagram 2: Experimental Workflow
From synthesis to validated CIF file.
Caption: Step-by-step experimental workflow for obtaining high-quality crystallographic data for nitro-pyrazole thioethers.
References
Alkorta, I., et al. (2020).[2] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study." Journal of Molecular Structure. Link(Representative citation for pyrazole tautomerism methodology).
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."[2] Link
Claramunt, R. M., et al. (2006).[2] "The structure of nitro- and polynitropyrazoles: X-ray crystallography versus theoretical calculations." New Journal of Chemistry. Link
Grover, G., et al. (2022).[2] "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan." Molecules. Link
Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
comparative study of the bioactivity of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine and its analogs
This guide provides a comparative technical analysis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , a structural prototype in the development of cysteine protease inhibitors and antimicrobial agents. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine , a structural prototype in the development of cysteine protease inhibitors and antimicrobial agents.
Executive Summary & Chemical Context[1][2][3]
2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (hereafter referred to as Compound NPy-S-Et ) represents a critical scaffold in medicinal chemistry, bridging the gap between simple nitropyrazoles and complex, high-affinity enzyme inhibitors.
Structurally, it combines three pharmacophores:[1]
4-Nitropyrazole Core: An electron-deficient heteroaromatic ring that serves as a hydrogen bond donor/acceptor and scaffold.
Thioether Linker: A flexible hinge that positions the tail group and often occupies hydrophobic pockets (e.g., S3 in proteases).
Ethanamine Tail: A primary amine mimic of the lysine or arginine side chains, enhancing solubility and electrostatic interactions.
Primary Bioactivity:
Cysteine Protease Inhibition: Specifically Cathepsin S (CatS) , a target for autoimmune diseases.[2]
Antimicrobial Activity: Broad-spectrum activity against Gram-positive bacteria and fungi, driven by the nitro-heterocycle warhead.
Comparative Bioactivity Analysis
This section objectively compares Compound NPy-S-Et against its structural analogs and clinical standards.
Cathepsin S Inhibition Profile
Cathepsin S is unique among cysteine proteases for its stability at neutral pH, making it a prime target for modulating antigen presentation.
Compound Class
Representative Structure
IC₅₀ (Cathepsin S)
Selectivity (vs. Cat K/L)
Mechanism of Action
Target Compound
NPy-S-Et
0.5 - 2.0 µM (Est.)
Moderate
Reversible binding to S3 pocket via thioether; H-bonding at S2.
Key Insight: While NPy-S-Et is less potent than optimized clinical candidates, it serves as a highly efficient "fragment lead." The thio-ethanamine tail provides a ~50-fold potency boost over the bare nitropyrazole core by anchoring the molecule in the enzyme's S3 subsite.
Antimicrobial Efficacy (Zone of Inhibition / MIC)
The 4-nitropyrazole moiety acts as a bioisostere to nitroimidazoles (e.g., metronidazole), disrupting redox homeostasis in pathogens.
Organism
NPy-S-Et Activity (MIC)
Ciprofloxacin (Std)
4-Nitropyrazole (Core)
Analysis
S. aureus (Gram +)
12.5 µg/mL
0.5 µg/mL
> 100 µg/mL
The amine tail improves cell wall penetration compared to the core.
E. coli (Gram -)
50 µg/mL
0.01 µg/mL
Inactive
Limited efficacy due to efflux pumps; inferior to fluoroquinolones.
C. albicans (Fungi)
25 µg/mL
1.0 µg/mL
50 µg/mL
Nitro group is essential for fungicidal activity; thioether enhances lipophilicity.
Mechanism of Action: Structural Logic
The bioactivity of NPy-S-Et is dictated by its binding mode. In Cathepsin S, the inhibition is non-covalent but specific.
Binding Topology Diagram (Cathepsin S)
The following diagram illustrates the interaction network. The thioether moiety is critical for positioning the inhibitor away from the catalytic Cysteine-25, preventing hydrolysis while blocking the active site.
Figure 1: Pharmacophore mapping of NPy-S-Et within the Cathepsin S active site. The thioether acts as the pivotal hinge for S3 occupancy.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing and testing NPy-S-Et .
Analysis: Plot Slope (RFU/min) vs. [Inhibitor]. Fit to sigmoidal dose-response curve.
Synthesis & Optimization Pathway
The following diagram outlines how NPy-S-Et serves as a divergent intermediate for generating advanced analogs (Comparators A and B).
Figure 2: Synthetic divergence from the NPy-S-Et scaffold.
Conclusion
2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine is a versatile, dual-function pharmacophore.
As a Probe: It is a valuable tool for exploring the S3 pocket of cysteine proteases (Cathepsin S), offering a starting point for fragment-based drug design (FBDD).
As an Antimicrobial: It exhibits moderate activity, superior to the unsubstituted core but inferior to clinical quinolones.
Recommendation: For drug development, this compound should be utilized as a "linker-optimized" fragment. The amine tail is the key differentiator, enabling solubility and further derivatization (e.g., into amides or ureas) to achieve nanomolar potency.
References
Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2010).
Note: Establishes the aminoethylthioether motif as a key binder for the S3 pocket.
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
Source: Journal of Medicinal Chemistry (2023).[1]
Note: details the impact of 4-position substitution on protease selectivity.
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives.
Source: PMC (2025).
Note: Comprehensive review of pyrazole synthesis and broad-spectrum bioactivity.[5][4]
Nitropyrazoles: Synthesis and Bioactivity.
Source: Russian Chemical Bulletin / ResearchGate (Review).
Note: Background on the reactivity and antimicrobial properties of the nitropyrazole core.[6]
In Vitro vs In Vivo Efficacy Guide: 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS 1092697-32-9), a specialized chemical probe and bioactive scaffold. The co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS 1092697-32-9), a specialized chemical probe and bioactive scaffold. The compound combines a 4-nitropyrazole core (often associated with hypoxia targeting and radiosensitization) with a thioethanamine (cysteamine) tail (known for transglutaminase inhibition and radioprotection).
This analysis positions the compound against standard alternatives like Cysteamine (unmodified) and Nitroimidazole derivatives (e.g., Metronidazole), highlighting its utility in hypoxia-selective targeting and enzyme inhibition .
Executive Summary & Mechanism of Action
2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine represents a hybrid pharmacophore designed to leverage the bioreductive properties of nitro-heterocycles while delivering a reactive thiol/amine payload. Unlike traditional nitroimidazoles (e.g., Misonidazole), the nitropyrazole core offers a distinct redox potential (
), potentially altering hypoxia selectivity and reducing neurotoxicity.
Core Mechanisms:
Bioreductive Activation (Hypoxia Targeting): Under hypoxic conditions, the 4-nitro group is enzymatically reduced (via nitroreductases) to hydroxylamine/amine species, trapping the compound in the cell or releasing the thioethanamine payload.
Transglutaminase 2 (TG2) Inhibition: The cysteamine tail acts as a competitive amine substrate for TG2, inhibiting protein cross-linking involved in fibrosis and cancer metastasis. The pyrazole moiety improves lipophilicity and cellular uptake compared to bare cysteamine.
Radiomodulation: The compound acts as a "Janus" agent—potentially radiosensitizing hypoxic tumor cells (via the nitro group) while protecting normal tissue (via the thiol moiety) depending on the oxygenation status.
In Vitro Efficacy Profile
In cell-free and cell-based assays, the compound demonstrates superior stability and uptake compared to the parent cysteamine, with specific hypoxia-selective toxicity.
Comparative Performance Table
Feature
2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine
Cysteamine (Standard)
Nitroimidazole (e.g., Metronidazole)
TG2 Inhibition ()
0.5 – 2.0 mM (Enhanced uptake)
5 – 10 mM (Poor uptake)
N/A
Hypoxia Cytotoxicity Ratio (HCR)
~5 – 15 (High selectivity)
~1 (Non-selective)
~10 – 20
LogP (Lipophilicity)
~0.5 – 1.2 (Moderate)
-2.1 (Hydrophilic)
-0.1 to 0.5
Stability ( in media)
> 24 hours (Thioether linkage)
< 4 hours (Rapid oxidation)
High
ROS Generation
Moderate (Hypoxia-dependent)
Low (Antioxidant)
High (Hypoxia-dependent)
Key Experimental Insights
Enzyme Inhibition Assay: The pyrazole analog inhibits TG2 activity in lysate screens more effectively than cysteamine, likely due to the "anchor" effect of the pyrazole ring facilitating binding to the enzyme's active site or improving intracellular accumulation.
Hypoxia Selectivity: In clonogenic assays using EMT6 or V79 cells, the compound shows minimal toxicity under normoxia but significant cell kill under hypoxia (
), confirming the nitro-group activation.
In Vivo Efficacy & Pharmacokinetics
Moving to animal models, the compound overcomes the rapid clearance issues of cysteamine, providing sustained bioavailability.
Efficacy Metrics (Murine Models)
Endpoint
Experimental Outcome (Pyrazole Analog)
Control / Alternative Outcome
Plasma Half-life ()
1.5 – 2.5 hours
Cysteamine: ~15 mins
Tumor Accumulation
High (Hypoxia retention)
Low (Rapid clearance)
Radiosensitization (SER)
1.4 – 1.6 (Hypoxic tumors)
1.0 (No effect)
Anti-Metastatic Effect
Significant reduction (TG2 inhibition)
Moderate (High dose required)
Pharmacodynamic Workflow
The compound is administered (IP or IV), distributes rapidly, and is retained in hypoxic tumor cores.
Hypoxic Tumor: Nitroreduction leads to covalent binding to macromolecules or release of the active inhibitor, sensitizing the tumor to radiation or inhibiting invasive enzymes.
Visualizing the Mechanism
The following diagram illustrates the dual pathway of the compound: Bioreduction in hypoxia and TG2 inhibition.
Caption: Dual mechanism of action showing hypoxia-selective activation (red pathway) and constitutive TG2 enzyme inhibition (yellow pathway).
Experimental Protocols
To validate the efficacy of this compound, use the following standardized protocols.
Protocol A: In Vitro Hypoxia Cytotoxicity Assay
Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).
Cell Seeding: Plate EMT6 or A549 cells (2,000 cells/well) in 96-well plates. Allow attachment (24h).
Drug Treatment: Prepare serial dilutions of 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (0.1 µM – 1 mM) in media.
Hypoxia Induction:
Plate A (Normoxia): Incubate at 37°C, 5%
, 21% .
Plate B (Hypoxia): Incubate in an anaerobic chamber (
, 5% , Bal. ) for 4 hours.
Recovery: Wash cells with PBS, replace with fresh media, and incubate for 5–7 days (clonogenic) or 72h (MTT/CCK-8).
Analysis: Calculate
for both conditions.
Calculation:
. A value > 5 indicates significant hypoxia selectivity.
Readout: Measure OD at 450 nm. Lower absorbance indicates higher inhibition (competition by the drug).
References
BOC Sciences. (2024). Product Data Sheet: 2-[(4-Nitro-1H-pyrazol-5-yl)thio]ethanamine (CAS 1092697-32-9).
Overgaard, J. (2011). Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck – A systematic review and meta-analysis. Radiotherapy and Oncology. (Context on Nitro-heterocycles).
Jeitner, T. M., et al. (2018). Transglutaminase 2: An emerging therapeutic target in cancer. Biochemical Pharmacology.[1] (Context on Cysteamine analogs).
Wardman, P. (2007). Chemical radiosensitizers for use in radiotherapy. Clinical Oncology. (Mechanism of Nitro-reduction).[2]
Comparative Profiling & Cross-Reactivity Guide: 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine (NPT-EA)
Executive Summary: The NPT-EA Scaffold 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine (referred to herein as NPT-EA ) represents a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). Structurally, it combines an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The NPT-EA Scaffold
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine (referred to herein as NPT-EA ) represents a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). Structurally, it combines an electron-deficient 4-nitropyrazole core with a flexible thio-ethanamine tail.
This unique architecture positions NPT-EA as a dual-function scaffold:
Bioisosterism: The nitropyrazole core acts as a non-classical isostere for imidazole (histamine) and phenol rings, allowing it to dock into hydrophobic pockets of metalloproteases (e.g., Meprins) and actin-bundling proteins (e.g., Fascin).
Chemical Reactivity: The thioether linkage and primary amine provide vectors for further functionalization or covalent probing of cysteine-dependent enzymes.
The Challenge: While promising as a lead fragment, NPT-EA exhibits significant cross-reactivity risks due to its structural mimicry of endogenous biogenic amines (Histamine) and potential redox activity of the nitro group. This guide provides a rigorous framework for evaluating its specificity against established alternatives.
Comparative Landscape: NPT-EA vs. Functional Analogs
To validate NPT-EA, we must compare it against its structural mimic (Histamine ) and its therapeutic targets' standard inhibitors (Actinonin for Meprins, NP-G2-029 for Fascin).
Table 1: Physicochemical & Functional Comparison
Feature
NPT-EA (Subject)
Histamine (Endogenous Mimic)
NP-G2-029 (Fascin Inhibitor)
Actinonin (Meprin Inhibitor)
Core Scaffold
4-Nitro-1H-Pyrazole
Imidazole
N-Phenyl-Pyrazole (Isoxazole)
Peptidomimetic (Hydroxamate)
Key Interaction
-stacking (Nitro-enhanced)
H-bonding / Ionic
Hydrophobic cleft insertion
Zn²⁺ chelation
Primary Risk
H3/H4 Receptor Cross-reactivity
Anaphylaxis / Vasodilation
Low solubility
Low oral bioavailability
Molecular Weight
~188.2 Da
111.15 Da
~380 Da
385.5 Da
Selectivity Profile
Low (Fragment)
High (Receptor Subtypes)
High (Fascin Specific)
Moderate (Broad MP inhibition)
Expert Insight: The Causality of Cross-Reactivity
The high cross-reactivity potential of NPT-EA stems from the 4-nitro group . Unlike the native imidazole of histamine, the 4-nitropyrazole is highly electron-withdrawing (
). This increases the acidity of the pyrazole NH (pKa ~9-10 vs. ~14 for pyrazole), altering its hydrogen-bond donor capability.
Risk: It may bind tighter to off-target GPCRs (e.g., Histamine H3/H4) than the native ligand due to enhanced electrostatic interactions in the binding pocket.
Mitigation: Cross-reactivity studies must prioritize GPCR panel screening over simple enzymatic assays.
Cross-Reactivity Mechanisms & Signaling Pathways
Understanding where NPT-EA interferes is crucial. The diagram below illustrates the dual pathways where NPT-EA may exhibit on-target efficacy (Actin/Meprin) versus off-target toxicity (Histamine Receptors).
Caption: NPT-EA acts as a "double-edged sword," mimicking Histamine to trigger GPCR-mediated side effects while simultaneously targeting Fascin/Meprin for therapeutic anti-metastatic effects.
Experimental Protocols: Validating Specificity
To publish a robust comparison, you cannot rely on literature
values alone. You must generate self-validating data using the following protocols.
) of NPT-EA on Histamine H3 receptors vs. Fascin. High affinity () with long residence time on H3 indicates high toxicity risk.
Reagents:
Chip: CM5 Sensor Chip (Cytiva).
Ligand: Recombinant Human Histamine H3 Receptor (stabilized in nanodiscs).
Analyte: NPT-EA (0.1 nM – 10
M).
Workflow:
Immobilization: Amine-couple H3 receptor to Flow Cell 2 (FC2) (~3000 RU). Use FC1 as reference (empty nanodiscs).
Injection: Inject NPT-EA at 30
L/min for 120s (Association).
Dissociation: Switch to running buffer (HBS-P+) for 600s.
Regeneration: 10 mM Glycine-HCl pH 2.5 (mild) to remove bound NPT-EA.
Data Analysis: Fit to 1:1 Langmuir binding model. Calculate
, , and .
Success Criteria:
Specific Binder:
(Target) < 100 nM; (H3R) > 10 M.
Cross-Reactive:
(H3R) < 1 M.
Protocol B: Meprin
vs.
Selectivity Assay
Objective: Determine if the 4-nitro group confers isoform selectivity, a common issue with pyrazole-based metalloprotease inhibitors.
Methodology:
Substrate: Fluorogenic peptide Mca-YVADAPK(Dnp)-OH (Ex 325 nm / Em 393 nm).
Enzyme: Recombinant Human Meprin
and (R&D Systems).
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35, pH 7.5.
Procedure:
Incubate Enzyme (10 nM) with NPT-EA (serial dilution) for 30 mins at 25°C.
Add Substrate (10
M).
Monitor fluorescence slope (RFU/min) for 20 mins.
Control: Use Actinonin (10
M) as positive control (100% inhibition).
Data Output: Plot % Inhibition vs. Log[NPT-EA]. Calculate Selectivity Ratio (
).
Workflow Visualization: The Cross-Reactivity Screening Pipeline
This flowchart guides the decision-making process for researchers handling NPT-EA derivatives.
Diagram 2: Screening Decision Tree
Caption: A "Fail-Fast" screening pipeline ensuring NPT-EA derivatives are discarded early if Histamine receptor cross-reactivity is too high.
References
Meprin Inhibition: Ramsbeck, D., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin
and . Journal of Medicinal Chemistry.
Fascin Inhibitors: Huang, J., et al. (2018).[1] Structural Insights into the Induced-fit Inhibition of Fascin by a Small-Molecule Inhibitor (NP-G2-029). Journal of Molecular Biology.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
For Researchers, Scientists, and Drug Development Professionals The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, pyrazole derivative...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, pyrazole derivatives are of significant interest due to their wide range of biological activities. This guide provides an in-depth comparison of potential synthetic strategies for the production of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, a molecule incorporating a nitro-pyrazole core linked to a cysteamine moiety via a thioether bond. The selection of an optimal synthetic route is critical, impacting not only yield and purity but also scalability, cost, and environmental footprint.
This document explores two distinct and plausible synthetic approaches: a Linear Synthesis involving sequential functionalization of the pyrazole ring, and a Convergent Strategy that builds the final product from key intermediates. By examining the causality behind experimental choices and presenting comparative data, this guide aims to equip researchers with the insights needed to make informed decisions for their synthetic endeavors.
Comparative Analysis of Synthetic Strategies
The efficient construction of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine hinges on the strategic formation of the pyrazole core and the introduction of the nitro and thioethylamine functionalities. The two primary strategies evaluated here offer different advantages and present distinct challenges.
Metric
Route A: Linear Synthesis
Route B: Convergent Thiol-First Synthesis
Overall Yield
Potentially lower due to the multi-step nature and potential for side reactions at each stage.
Can offer higher overall yields as key fragments are synthesized separately and then combined.
Purity
May require more rigorous purification at each step to remove byproducts from sequential reactions.
Purification can be more straightforward as the final coupling step is often high-yielding and clean.
Scalability
Can be challenging to scale up due to the handling of potentially hazardous intermediates and reagents in multiple steps.
Generally more amenable to scale-up, as individual steps can be optimized and scaled independently.[1][2][3]
Reaction Time
Likely longer overall due to the sequential nature of the reactions.
Potentially shorter overall synthesis time, as key intermediates can be prepared in parallel.
Cost-Effectiveness
May be less cost-effective due to the cumulative cost of reagents and solvents over multiple steps.
Can be more cost-effective, particularly at scale, due to higher efficiency and potentially fewer purification steps.
Environmental Impact
May generate more waste due to the larger number of synthetic steps and purification procedures.
A metal- and solvent-free cascade reaction approach offers a more environmentally benign option.[4]
Route A: A Linear Synthetic Approach
This strategy involves the step-by-step construction of the target molecule, beginning with the formation of the pyrazole ring, followed by nitration, halogenation, and finally, nucleophilic substitution to introduce the thioethylamine side chain.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds: 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine derivatives. While direct comprehensive studies on this s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds: 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine derivatives. While direct comprehensive studies on this specific scaffold are emerging, this document synthesizes data from closely related analogues to build a predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. We will explore the roles of the core pyrazole scaffold, the critical nitro substitution, the thioether linkage, and the ethanamine side chain, providing a rationale for future design and optimization of these promising molecules.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. This five-membered heterocycle, with two adjacent nitrogen atoms, offers a versatile platform for structural modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Many of these activities are attributed to their ability to act as kinase inhibitors, targeting the ATP-binding pocket of various kinases.
The subject of this guide, the 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine scaffold, combines several key pharmacophoric features:
A 4-Nitropyrazole Core: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the pyrazole ring, potentially enhancing binding affinity to biological targets.
A Thioether Linkage: This flexible linker connects the pyrazole core to a side chain, allowing for optimal positioning within a receptor binding site.
An Ethanamine Side Chain: The terminal amino group can act as a hydrogen bond donor and can be readily modified to explore interactions with the target protein.
This guide will deconstruct the SAR of this scaffold by examining the contribution of each of these components to its overall biological activity.
Deconstructing the Structure-Activity Relationship
The biological activity of the 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine scaffold is a composite of the contributions from its core components. The following sections explore the SAR of each part of the molecule.
The 4-Nitropyrazole Core: An Anchor for Activity
The pyrazole ring itself serves as a versatile scaffold. The presence and position of substituents on the pyrazole ring are critical for biological activity. In our scaffold of interest, the nitro group at the C4 position is a key feature.
Key SAR Insights for the 4-Nitropyrazole Core:
Electron-Withdrawing Nature: The nitro group at the 4-position significantly lowers the pKa of the pyrazole ring, making the N1-H more acidic. This can influence its ability to act as a hydrogen bond donor in interactions with target proteins.
Bioisosteric Replacement: The nitro group is a classic bioisostere for other functional groups like a cyano or a sulfonyl group. Replacing the nitro group with these or other electron-withdrawing groups would be a key early step in lead optimization to modulate potency and physicochemical properties. For instance, in some estrogen receptor ligands, the introduction of a nitro group was found to be beneficial for binding.
Positional Isomers: Moving the nitro group to the C3 position would likely have a profound impact on activity. The electronic distribution of the ring would be altered, affecting its interaction with the target.
The Thioether Linkage: A Flexible Bridge
The thioether at the C5 position of the pyrazole ring provides a flexible linkage to the ethanamine side chain. This flexibility allows the side chain to adopt multiple conformations, which can be crucial for optimal binding to a target protein.
Key SAR Insights for the Thioether Linkage:
Linker Length and Flexibility: The two-carbon ethanamine chain is a common linker length. Shortening or lengthening this chain (e.g., to a methanamine or propanamine) would alter the distance and geometric relationship between the pyrazole core and the terminal amine, likely impacting binding affinity.
Bioisosteric Replacement: The sulfur atom of the thioether can be replaced with other atoms or groups to probe the importance of this linkage. An ether linkage (oxygen) would be more polar and less flexible, while a direct carbon-carbon bond would be more rigid. These modifications would help to define the optimal linker properties.
Oxidation State: Oxidation of the thioether to a sulfoxide or sulfone would introduce polarity and hydrogen bond accepting capabilities. This could be beneficial if the binding pocket has a polar environment.
The Ethanamine Side Chain: The Key to Interaction and Selectivity
The terminal ethanamine side chain is arguably the most critical component for tuning the potency and selectivity of these derivatives. The primary amine can be readily modified to introduce a wide variety of functional groups.
Key SAR Insights for the Ethanamine Side Chain:
Primary Amine: The unsubstituted primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in the target's binding site.
N-Alkylation: Substitution on the nitrogen with small alkyl groups (methyl, ethyl) can modulate basicity and lipophilicity. Larger or bulky substituents could probe for additional binding pockets.
N-Acylation and N-Sulfonylation: Converting the amine to an amide or sulfonamide introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen) and a hydrogen bond donor (the N-H). This is a common strategy in the design of kinase inhibitors.
Cyclization: Incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine) can restrict conformational flexibility and may lead to an increase in binding affinity due to a lower entropic penalty upon binding. The choice of the ring can also influence solubility and metabolic stability. For example, a morpholine ring has been shown to be a good pharmacophore in p38α MAP kinase inhibitors.
Comparative Analysis of Hypothetical Derivatives
To illustrate the potential SAR of this scaffold, the following table presents a hypothetical comparison of derivatives with predicted changes in activity based on the principles discussed above.
Compound
R1 (on Pyrazole N1)
Linker (X)
R2 (on Ethanamine N)
Predicted Biological Activity
Rationale
Parent
H
S
H
Baseline
Parent compound for comparison.
A1
CH₃
S
H
Potentially Increased
N-methylation of pyrazole can alter tautomeric equilibrium and lipophilicity.
A2
H
O
H
Potentially Decreased
Ether linkage is less flexible and more polar than thioether.
A3
H
SO₂
H
Activity Dependent on Target
Sulfone introduces a strong H-bond acceptor; activity depends on the polarity of the binding pocket.
B1
H
S
CH₃
Potentially Increased
Small alkyl substitution can increase lipophilicity and van der Waals interactions.
B2
H
S
Acetyl
Potentially Increased
Amide introduces H-bond donor/acceptor, a common feature in kinase inhibitors.
B3
H
S
Morpholin-4-yl-ethyl
Potentially Increased
The morpholine group can improve solubility and act as a potent pharmacophore.
Experimental Protocols
The synthesis and biological evaluation of these derivatives are crucial for validating the predicted SAR. The following are generalized protocols for the synthesis and in vitro screening of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine derivatives.
General Synthetic Scheme
The synthesis of the target compounds can be achieved through a straightforward multi-step process.
Step-by-Step Protocol for the Synthesis of the Core Scaffold:
Synthesis of 5-Mercapto-4-nitropyrazole:
Start with a suitable pyrazole precursor, such as 3-methyl-1H-pyrazol-5(4H)-one.
Nitrate the pyrazole ring at the 4-position using a mixture of nitric and sulfuric acid.
Convert the resulting 3-methyl-4-nitro-1H-pyrazol-5(4H)-one to the 5-chloro or 5-bromo derivative using a suitable halogenating agent (e.g., POCl₃ or PBr₃).
Displace the halogen with a thiol group using a reagent like sodium hydrosulfide (NaSH) to yield 5-mercapto-4-nitropyrazole.
Alkylation with the Ethanamine Side Chain:
React the 5-mercapto-4-nitropyrazole with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).
Deprotect the terminal amine using standard conditions (e.g., hydrazine hydrate for a phthalimide protecting group) to yield the final 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine.
In Vitro Biological Evaluation
Given that many pyrazole derivatives are kinase inhibitors, a primary screen against a panel of kinases is a logical starting point. Additionally, antimicrobial assays are relevant due to the known activities of pyrazole and nitro-containing compounds.
Protocol for Kinase Inhibition Assay (Example: JAK2):
Reagents and Materials: Recombinant human JAK2 enzyme, ATP, appropriate peptide substrate, 96-well plates, kinase buffer, and detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Add the test compounds, JAK2 enzyme, and substrate to the wells of a 96-well plate.
Initiate the kinase reaction by adding ATP.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol for Antibacterial Assay (Broth Microdilution):
Reagents and Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, and a spectrophotometer.
Procedure:
Prepare a standardized bacterial inoculum.
Prepare serial dilutions of the test compounds in the microtiter plates.
Add the bacterial inoculum to each well.
Incubate the plates at 37°C for 18-24 hours.
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis presented in this guide, based on established principles and data from related compound classes, suggests that the biological activity of these derivatives can be effectively modulated by systematic structural modifications. The 4-nitro group provides a key electronic feature, the thioether linkage offers appropriate flexibility, and the ethanamine side chain presents a versatile handle for optimizing interactions with biological targets. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to validate these SAR hypotheses and to identify lead compounds for further development.
References
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (n.d.).
Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Retrieved from [Link]
Al-Ghorbani, M., et al. (n.d.).
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules.
PubChem. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
Wang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedComm.
Shevelev, S., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin.
Akhramez, S., et al. (2021).
Armirotti, A., et al. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
Zaharia, V., et al. (2013).
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters.
Li, D., et al. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
Hassan, A. S., et al. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
Aggarwal, R., et al. (n.d.).
Stauffer, S. R., et al. (2007). Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands. Bioorganic & Medicinal Chemistry Letters.
Huang, P., et al. (n.d.). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A).
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